(+)-cis-Khellactone
Description
See also: Visnaga daucoides fruit (part of).
Structure
3D Structure
Propriétés
IUPAC Name |
(9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQUNNSKMWIKJ-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15645-11-1, 24144-61-4 | |
| Record name | Khellactone, cis-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015645111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Khellactone, cis-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024144614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KHELLACTONE, CIS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04P1S3P1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KHELLACTONE, CIS-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAS8L324N7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to (+)-cis-Khellactone: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (+)-cis-Khellactone, a naturally occurring pyranocoumarin (B1669404) that has garnered significant interest in medicinal chemistry. As a chiral molecule, the specific stereochemistry of khellactone derivatives is crucial for their biological activity, particularly in the development of antiviral agents. This document details its chemical structure, summarizes key quantitative data, and outlines relevant experimental protocols for its synthesis and biological evaluation.
Chemical Identity and Structure
This compound is an angular pyranocoumarin characterized by a dihydroxylated dimethyl-dihydropyran ring fused to a chromen-2-one (coumarin) core. The "(+)-cis" designation refers to the specific stereochemistry of the two hydroxyl groups on the pyran ring.
-
IUPAC Name : (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one[1]
-
Molecular Formula : C₁₄H₁₄O₅[1]
-
Molecular Weight : 262.26 g/mol [1]
-
CAS Number : 24144-61-4[1]
-
SMILES : CC1(--INVALID-LINK--C=CC3=C2OC(=O)C=C3)O">C@@HO)C
The enantiomer, (-)-cis-khellactone, possesses the (9S,10S) configuration[2]. The specific (3'R,4'R) configuration of the this compound core is considered essential for the potent anti-HIV activity observed in its derivatives.
Caption: 2D chemical structure of this compound ((9R,10R) configuration).
Quantitative Data Summary
This section summarizes the available physicochemical and biological activity data for this compound and its notable derivatives.
| Property Type | Parameter | Value | Notes and Reference |
| Physicochemical | Molecular Formula | C₁₄H₁₄O₅ | [1] |
| Molecular Weight | 262.26 g/mol | [1] | |
| Solubility | Soluble in DMSO, Chloroform, Acetone | [3][4][5] | |
| Melting Point | Data not available | Melting points for derivatives like 4-Methoxy-(±)-cis-khellactone (228-230°C) and 5-Methyl-(±)-cis-khellactone (185-187°C) have been reported[6]. | |
| Biological Activity | Anti-HIV Activity | Assays performed against HIV-1 replication in H9 lymphocytes. | |
| 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) | EC₅₀ = 2.56 x 10⁻⁴ µM | A highly potent derivative of this compound, demonstrating the importance of the (3'R,4'R) stereochemistry for activity. | |
| 3-Methyl-DCK | EC₅₀ < 5.25 x 10⁻⁵ µM | Methyl substitution on the coumarin (B35378) ring further enhances potency. | |
| Antiplasmodial Activity | Activity against Plasmodium falciparum (D10 strain). | ||
| (+)-4'-Decanoyl-cis-khellactone | IC₅₀ = 1.5 µM | [7] | |
| (+)-3'-Decanoyl-cis-khellactone | IC₅₀ = 2.4 µM | [7] | |
| sEH Inhibition | Data reported for the enantiomer, (-)-cis-khellactone. | ||
| (-)-cis-Khellactone vs. soluble epoxide hydrolase (sEH) | IC₅₀ = 3.1 ± 2.5 µM; Kᵢ = 3.5 µM | Demonstrates competitive inhibition, suggesting potential anti-inflammatory applications[8]. | |
| Anticancer Activity | Data reported for derivatives of the enantiomer, (-)-cis-khellactone. | ||
| 4-Methyl-(3'S,4'S)-(-)-cis-khellactone derivatives | IC₅₀ = 8.51 to 29.65 µM | Cytotoxic activity was evaluated against various human cancer cell lines (HEPG-2, SGC-7901, LS174T)[9]. |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound are critical for reproducibility and further development.
Chemical Synthesis: Asymmetric Dihydroxylation
The chiral diol moiety of this compound is typically installed using a Sharpless asymmetric dihydroxylation reaction. The general workflow is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Methodology Details:
-
Preparation of Seselin Precursor :
-
A suitably substituted 7-hydroxycoumarin is reacted with 3-chloro-3-methyl-1-butyne (B142711) in a solvent like DMF with potassium carbonate and potassium iodide to form an aryl propargyl ether.
-
The ether undergoes thermal rearrangement (e.g., Claisen rearrangement) in a high-boiling solvent such as diethylaniline to yield the corresponding angular pyranocoumarin, known as a seselin.
-
-
Asymmetric Dihydroxylation :
-
The seselin precursor is subjected to osmium-catalyzed asymmetric dihydroxylation[10].
-
To achieve the desired (9R,10R) stereochemistry of this compound, AD-mix-β is used. This reagent mixture contains potassium osmate, a re-oxidant (like potassium ferricyanide), and the chiral ligand (DHQD)₂PHAL.
-
The reaction is typically performed in a solvent system such as t-butanol/water at low temperatures (e.g., 0 °C to room temperature).
-
-
Purification and Derivatization :
-
The resulting crude this compound is purified using standard chromatographic techniques (e.g., column chromatography or preparative TLC).
-
For creating bioactive derivatives, the purified khellactone is often acylated using various acyl chlorides in the presence of a base like pyridine.
-
Biological Activity Assays
A. Anti-HIV-1 Replication Assay (H9 Lymphocyte Model)
This assay measures the ability of a compound to inhibit the replication of the HIV-1 virus in a susceptible human T-cell line.
-
Cell Line : H9 human lymphoblastoid cells, which are highly susceptible to HIV-1 infection[11].
-
Protocol Outline :
-
H9 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).
-
Cells are infected with a known titer of HIV-1 (e.g., strain HTLV-IIIB).
-
Immediately after infection, the cells are plated in 96-well microplates and treated with serial dilutions of the test compound (e.g., this compound derivatives). Control wells include infected untreated cells (virus control) and uninfected cells (cell control).
-
The plates are incubated for a period of 3-7 days at 37°C in a CO₂ incubator.
-
Viral replication is quantified. This can be done by:
-
Measuring Reverse Transcriptase (RT) Activity : Supernatants are collected, and the level of viral RT enzyme is measured using a colorimetric or radioactive assay.
-
P24 Antigen ELISA : The concentration of the viral core protein p24 in the supernatant is quantified.
-
Reporter Gene Assay : If using a reporter cell line (e.g., H9 cells with an integrated HIV-LTR-luciferase construct), viral replication is measured by quantifying luciferase activity[12][13].
-
Cytopathic Effect (CPE) Assay : Quantifying the formation of syncytia (giant multi-nucleated cells) caused by viral infection[14].
-
-
The EC₅₀ (50% effective concentration) is calculated as the compound concentration that inhibits viral replication by 50% compared to the virus control.
-
B. Cytotoxicity (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity after exposure to a test compound[15][16].
-
Principle : Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals[15]. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline :
-
Seed cells (e.g., HEPG-2, SGC-7901 human cancer lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals[16].
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 550-600 nm[15].
-
The IC₅₀ (50% inhibitory concentration) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
-
C. Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This is a fluorometric assay designed to screen for inhibitors of the sEH enzyme, which is a target for anti-inflammatory drugs.
-
Principle : The assay uses a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a highly fluorescent product[8][17][18]. A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of sEH.
-
Protocol Outline :
-
The assay is performed in a 96- or 384-well plate (typically a black plate for fluorescence assays).
-
Add recombinant human sEH enzyme to wells containing assay buffer.
-
Add serial dilutions of the test compound (e.g., (-)-cis-khellactone) to the wells. Include a known inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea) as a positive control and a solvent control[19].
-
Pre-incubate the enzyme with the test compounds for a short period (e.g., 5-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the PHOME substrate to all wells[17].
-
Measure the increase in fluorescence over time (kinetic mode) or after a fixed incubation period (endpoint mode) using a plate reader with excitation ~330 nm and emission ~465 nm[8][17].
-
The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.
-
References
- 1. Khellactone, cis-(+)- | C14H14O5 | CID 455821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Khellactone, cis-(-)- | C14H14O5 | CID 11097348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-Khellactone | CAS No 15645-11-1 | AOBIOUS [aobious.com]
- 4. trans-Khellactone | CAS:23458-04-0 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. alfachemic.com [alfachemic.com]
- 6. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sapphire North America [sapphire-usa.com]
- 9. researchgate.net [researchgate.net]
- 10. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV infection of H9 lymphoblastoid cells chronically activates the inositol polyphosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of HIV-1 infectivity by lymphocytic cell lines with integrated luciferase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
An In-depth Technical Guide on the Natural Sources and Isolation of (+)-cis-Khellactone
For Researchers, Scientists, and Drug Development Professionals
(December 4, 2025) - The pyranocoumarin, (+)-cis-khellactone, has garnered significant interest within the scientific community for its diverse biological activities, making it a valuable target for natural product chemists and pharmacologists. This technical guide provides a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and quantitative data where available.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Apiaceae family, particularly within the genera Peucedanum and Angelica. It often occurs as a diester, commonly referred to as a praeruptorin, which can be hydrolyzed to yield the parent this compound. The roots of these plants are the primary plant part utilized for extraction.
| Plant Species | Family | Plant Part | Key Compounds | Reference(s) |
| Peucedanum praeruptorum Dunn | Apiaceae | Roots | Praeruptorin A, Praeruptorin B, Praeruptorin E | [1][2] |
| Peucedanum japonicum Thunb. | Apiaceae | Roots | Praeruptorins, (-)-cis-Khellactone | [3][4] |
| Angelica purpuraefolia | Apiaceae | Roots | (+)-4′-Decanoyl-cis-khellactone, (+)-3′-decanoyl-cis-khellactone | [5] |
| Angelica amurensis | Apiaceae | Rhizomes | (-)-cis-Khellactone | [3] |
| Angelica archangelica L. | Apiaceae | Roots | Osthol, Osthenol | [6] |
Quantitative Data on Yield
Precise yields of this compound can vary significantly based on the plant's geographic origin, harvesting time, and the specific extraction and purification methods employed. The following table summarizes available quantitative data.
| Plant Species | Initial Material | Extraction/Fractionation | Compound(s) | Yield | Reference(s) |
| Peucedanum praeruptorum | 1.00 kg dried roots | Methanol (B129727) extraction | Methanol extract | 27.3% (273 g) | [7] |
| Peucedanum praeruptorum | Methanol extract | Ethyl acetate (B1210297) partitioning | EtOAc-soluble fraction (Fraction A) | 29.3% of methanol extract | [7] |
| Peucedanum praeruptorum | EtOAc-soluble fraction | - | Praeruptorins A, B, and E | 40.8% of Fraction A | [7] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, chromatographic purification, and potentially, hydrolysis of its naturally occurring esters.
General Extraction and Fractionation
This initial step aims to obtain a crude extract enriched with khellactones and their esters.
Protocol:
-
Plant Material Preparation: Air-dry the roots of the selected plant species (e.g., Peucedanum praeruptorum) and grind them into a fine powder.
-
Solvent Extraction:
-
Macerate or reflux the powdered plant material with methanol (MeOH) in a ratio of 1:5 (w/v) for 2-3 hours at 60°C.
-
Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[7]
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude methanol extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate (EtOAc), and then n-butanol (n-BuOH).
-
The khellactone esters, being moderately polar, will predominantly partition into the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness to yield the crude khellactone-rich fraction.[1][7]
-
Caption: General workflow for the extraction and fractionation of khellactone esters.
Chromatographic Purification of Khellactone Esters (Praeruptorins)
The crude ethyl acetate fraction is a complex mixture requiring further purification, typically achieved through column chromatography.
Protocol:
-
Silica (B1680970) Gel Column Chromatography (Normal Phase):
-
Pack a glass column with silica gel (60-120 mesh) using a suitable non-polar solvent like n-hexane as the slurry.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, or toluene (B28343) and ethyl acetate.[1] Start with 100% n-hexane or toluene and gradually increase the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm).
-
Combine fractions containing the compounds of interest (praeruptorins).
-
-
Reversed-Phase Column Chromatography (C18):
-
For further purification, the fractions obtained from silica gel chromatography can be subjected to reversed-phase chromatography on a C18 column.
-
The mobile phase typically consists of a mixture of water and methanol or acetonitrile, often with a small amount of an acid like formic acid to improve peak shape.
-
Elute with a gradient, starting with a higher proportion of water and gradually increasing the organic solvent concentration.
-
Monitor the eluent with a UV detector at a wavelength suitable for coumarins (e.g., 320 nm).
-
Caption: Purification workflow for isolating khellactone esters (praeruptorins).
Hydrolysis of Praeruptorins to this compound
To obtain the parent this compound, the isolated praeruptorin esters must be hydrolyzed.
Protocol:
-
Alkaline Hydrolysis:
-
Dissolve the purified praeruptorin (e.g., Praeruptorin A) in a suitable solvent such as methanol or ethanol (B145695).
-
Add an aqueous solution of a base, for example, 5% potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature for several hours or gently heat to accelerate the reaction.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up:
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the aqueous solution with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.[3]
-
Final Purification and Crystallization
The crude this compound obtained after hydrolysis is purified to obtain the final product.
Protocol:
-
Purification:
-
The crude this compound can be further purified by silica gel column chromatography using a non-polar/polar solvent system (e.g., n-hexane/ethyl acetate) or by preparative HPLC.
-
-
Crystallization:
-
Dissolve the purified this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, such as ethanol or a mixture of ethyl acetate and n-hexane.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator, to promote the formation of well-defined crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Caption: Process for obtaining pure this compound from its esters.
This guide provides a foundational framework for the isolation and purification of this compound. Researchers should note that the specific conditions for chromatography and crystallization may require optimization based on the specific plant material and the purity of the intermediates at each stage.
References
- 1. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. banglajol.info [banglajol.info]
- 7. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-cis-Khellactone: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-cis-Khellactone, a naturally occurring pyranocoumarin, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential as a therapeutic agent. This document summarizes its key physicochemical characteristics, details experimental protocols for its synthesis and characterization, and explores its mechanisms of action in relevant signaling pathways, including its anti-inflammatory and anti-cancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.
Physicochemical Properties
This compound, with the IUPAC name (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one, possesses a unique molecular architecture that underpins its biological activity.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₅ | [1][2] |
| Molecular Weight | 262.26 g/mol | [1][2] |
| Appearance | White solid (for related derivatives) | [3] |
| Melting Point | Data for derivatives available (e.g., 4-methoxy-(±)-cis-khellactone: 228-230 °C; 5-methyl-(±)-cis-khellactone: 185-187 °C) | [3] |
| Specific Optical Rotation ([α]D) | Data for the enantiomer, (-)-cis-Khellactone, is available: -16.0° (c 0.001, CDCl₃) | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through various spectroscopic techniques.
Table 2: ¹H NMR Spectral Data of (-)-cis-Khellactone (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.66 | d | 9.5 | H-4 |
| 7.32 | d | 8.6 | H-5 |
| 6.79 | d | 8.6 | H-6 |
| 6.25 | d | 9.5 | H-3 |
| 5.19 | d | 4.9 | H-4' |
| 3.85 | s | H-3' | |
| 1.45 | s | C(8)-CH₃ | |
| 1.41 | s | C(8)-CH₃ |
Table 3: ¹³C NMR Spectral Data of (-)-cis-Khellactone (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 161.3 | C-2 |
| 156.5 | C-7 |
| 154.6 | C-8a |
| 144.5 | C-4 |
| 128.7 | C-5 |
| 115.0 | C-6 |
| 112.3 | C-4a |
| 112.1 | C-8 |
| 111.0 | C-3 |
| 79.1 | C-2' |
| 71.1 | C-3' |
| 61.1 | C-4' |
| 25.1 | C(8)-CH₃ |
| 21.7 | C(8)-CH₃ |
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the related (±)-cis-khellactone derivatives shows a protonated molecular ion [M+H]⁺.[3]
Experimental Protocols
Synthesis of (±)-cis-Khellactone
A general method for the synthesis of (±)-cis-khellactone involves the dihydroxylation of a seselin (B192379) precursor. The following is a representative protocol for a related derivative, 4-methyl-(±)-cis-khellactone.[4]
Workflow for the Synthesis of (±)-cis-Khellactone Derivative
Caption: Synthesis of a (±)-cis-khellactone derivative.
Procedure:
-
To a solution of 4-methylseselin (1 mmol) in a mixture of t-BuOH-THF-H₂O (10:3:1, 10 mL), add osmium tetroxide (0.04 mmol) and N-methylmorpholine-N-oxide monohydrate (1.1 mmol).[4]
-
Stir the reaction mixture at room temperature for 24 hours.[4]
-
Quench the reaction by adding a saturated aqueous solution of NaHSO₃ (80 mL) and continue stirring for 2 hours.[4]
-
Extract the mixture with dichloromethane (B109758) (2 x 40 mL).[4]
-
Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether/acetone (5:1) solvent system to yield the pure compound.[4]
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the spectra to identify chemical shifts, coupling constants, and multiplicities for structural elucidation.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the sample or cast a thin film from a suitable solvent.
-
Acquire the IR spectrum to identify characteristic functional group frequencies (e.g., hydroxyl, carbonyl, ether).
-
Biological Activities and Signaling Pathways
This compound and its derivatives exhibit a range of promising biological activities, including anti-inflammatory, anti-cancer, and anti-HIV effects.
Anti-inflammatory Activity
The anti-inflammatory properties of cis-khellactone are partly attributed to its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, cis-khellactone increases the levels of EETs, which in turn can suppress inflammatory responses.
Furthermore, cis-khellactone has been shown to modulate the NF-κB signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes. cis-Khellactone can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
NF-κB Signaling Pathway Inhibition by this compound
Caption: Inhibition of the NF-κB pathway by this compound.
Anti-cancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action involves the induction of programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Apoptosis Pathway: This pathway is triggered by intracellular stress. This compound can induce the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to cell death.
Extrinsic Apoptosis Pathway: This pathway is initiated by external signals. Certain derivatives of this compound have been shown to activate this pathway, which also converges on the activation of executioner caspases.
Apoptosis Signaling Pathways Induced by this compound
Caption: Induction of apoptosis by this compound.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and significant biological potential. Its anti-inflammatory and anti-cancer properties, mediated through the modulation of key signaling pathways, make it an attractive lead compound for drug development. This technical guide provides a foundational understanding of its characteristics and a basis for further research into its therapeutic applications. The detailed experimental protocols and summaries of its biological activities are intended to facilitate and inspire future investigations into this remarkable molecule.
References
- 1. Khellactone, cis-(+)- | C14H14O5 | CID 455821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Khellactone, cis-(-)- | C14H14O5 | CID 11097348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Pyranocoumarins: A Technical Chronicle of Discovery and Bioactivity
For Immediate Release
This technical guide delves into the discovery and rich history of pyranocoumarins, a fascinating class of heterocyclic compounds. From their initial isolation in the early 20th century to their current status as promising drug development candidates, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core milestones, key molecular players, and the experimental foundations of pyranocoumarin (B1669404) research.
A Historical Overture: Unraveling a New Class of Natural Products
The story of pyranocoumarins begins not with their direct discovery, but with the broader exploration of coumarins, a well-known class of plant metabolites. The parent compound, coumarin (B35378), was first isolated in 1820. However, it was the structural elucidation of compounds from medicinal plants in the early to mid-20th century that unveiled the pyran-fused coumarin scaffold.
Pioneering work on the constituents of Ammi visnaga, a plant used in traditional medicine for centuries, led to the isolation of some of the first recognized pyranocoumarins: visnadin and samidin . These discoveries were crucial in establishing pyranocoumarins as a distinct class of natural products. Another significant early milestone was the isolation and structural determination of xanthyletin from the bark of the West Indian satinwood tree (Zanthoxylum flavum) and seselin from Seseli indicum. These findings expanded the known structural diversity of pyranocoumarins and hinted at their widespread presence in the plant kingdom, particularly within the Apiaceae (parsley family) and Rutaceae (citrus family) families.[1]
A pivotal moment in the history of pyranocoumarin research was the isolation of decursin (B1670152) from Angelica decursiva in 1969 by Hata and Sano.[2][3] This discovery, followed by the identification of its potent biological activities, ignited significant interest in the therapeutic potential of this class of compounds. The first report on the in vitro cytotoxic activity of decursin and its analog, decursinol angelate , against cancer cell lines was published in 1996, with the first in vivo demonstration of their anti-tumor effects following in 2003.
A Pharmacological Powerhouse: Quantifying the Bioactivity of Pyranocoumarins
Pyranocoumarins exhibit a remarkable spectrum of biological activities, making them attractive scaffolds for drug discovery. The following tables summarize key quantitative data on their anti-cancer, anti-HIV, and anti-inflammatory properties.
| Pyranocoumarin Derivative(s) | Cancer Cell Line | IC50 Value (µM) | Reference(s) |
| Decursin | Various human cancer cell lines | < 20 µg/mL (ED50) | [4] |
| Decursin | HL-60 | 21.04 ± 0.43 | [5][6] |
| Decursin | Hela | 37.03 ± 0.97 | [5][6] |
| Decursinol Angelate | PC-3 | Not specified in snippets | [7] |
| Coumarin-Sulfonamide Derivatives | MCF-7 | 10.62 ± 1.35 | [8] |
| 3-(Coumarin-3-yl)-acrolein Derivatives | A549 | 0.70 ± 0.05 | [9] |
| 3-(Coumarin-3-yl)-acrolein Derivatives | KB | 0.39 ± 0.07 | [9] |
| Pyranocoumarin-Triazine Hybrids | MCF-7 | 0.1 ± 0.01 | [8] |
| Pyranocoumarin-Triazine Hybrids | MDA-MB-231 | 6.49 ± 0.04 | [8] |
| Pyranocoumarin Derivative(s) | HIV Strain | EC50 Value (µM) | Therapeutic Index (TI) | Reference(s) |
| Linear Pyranocoumarins (from Clausena lenis and Ficus nervosa) | HIV-1 | 1.87 - 3.19 | 63 - 107 | [10] |
| Calanolide A | HIV-1 | nanomolar range | Not specified in snippets | [11] |
| 4-Methyl-DCK Lactam | HIV | Potent | Not specified in snippets | |
| 5-Methoxy-4-methyl DCK | HIV-1 | Potent | Better than DCK | |
| Hydroxymethyl DCK Derivatives (7c and 6c) | HIV-1 | 0.004 and 0.029 | Not specified in snippets | [12] |
| Hydroxymethyl DCK Derivative (7a) | HIV-1 | 0.00011 | More potent than 4-methyl-DCK | [12] |
| Pyranocoumarin Derivative | Assay System | IC50 Value (µM) | Reference(s) |
| Coumarin Derivative 2 | LPS-stimulated RAW264.7 cells (NO production) | 33.37 | [13] |
| (+)-Praeruptorin | LPS-stimulated macrophage (NO production) | Reduced NO production | [14] |
Foundational Methodologies: Key Experimental Protocols
The advancement of pyranocoumarin research has been underpinned by robust experimental protocols for their isolation, characterization, and biological evaluation. This section details some of the fundamental methodologies.
Protocol 1: General Procedure for the Isolation of Pyranocoumarins from Plant Material
This protocol outlines a general method for the extraction and purification of pyranocoumarins from plant sources.
1. Plant Material Preparation:
- Collection and Identification: Collect fresh plant material (e.g., roots, stems, leaves, or fruits) and ensure accurate botanical identification.
- Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight until brittle.
- Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
- Solvent Maceration:
- Place the powdered plant material in a large glass container.
- Add a suitable organic solvent, such as methanol (B129727) or ethanol, to fully submerge the powder (a common ratio is 1:10 w/v).
- Allow the mixture to stand at room temperature for several days with occasional agitation.
- Filter the mixture and collect the liquid extract.
- Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
- Soxhlet Extraction:
- Place the powdered plant material in a thimble within a Soxhlet apparatus.
- Continuously extract with a suitable solvent (e.g., n-hexane, methanol) for several hours.
- Concentrate the resulting extract using a rotary evaporator.
3. Purification:
- Column Chromatography:
- Subject the crude extract to column chromatography on silica (B1680970) gel.
- Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) or methanol.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing pyranocoumarins.
- High-Performance Liquid Chromatography (HPLC):
- Further purify the enriched fractions using preparative or semi-preparative HPLC on a C18 column.
- Use a mobile phase gradient, often a mixture of water and acetonitrile (B52724) or methanol.[15][16]
- Monitor the eluent with a UV detector at a wavelength suitable for coumarin detection (e.g., 254 nm or 320 nm).
- Collect the peaks corresponding to the pure pyranocoumarins.
Protocol 2: Characterization of Pyranocoumarins by NMR and Mass Spectrometry
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Dissolve the purified pyranocoumarin in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.[17]
- The characteristic signals in the ¹H and ¹³C NMR spectra, along with the correlations in the 2D spectra, are used to elucidate the structure of the pyranocoumarin. For example, the chemical shifts and coupling constants of the protons on the pyran ring and the coumarin nucleus are diagnostic.[3][18][19][20]
2. Mass Spectrometry (MS):
- Analyze the purified compound using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound.
- The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.[21]
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[4][22][23]
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
2. Compound Treatment:
- Prepare serial dilutions of the pyranocoumarin compound in the cell culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
3. Incubation:
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
- Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
5. Solubilization of Formazan:
- Carefully remove the MTT-containing medium.
- Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
- Shake the plate gently to ensure complete dissolution.
6. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol provides a general outline for assessing the inhibitory activity of pyranocoumarins against HIV-1 RT.
1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being radiolabeled, e.g., [³H]dTTP), and the HIV-1 reverse transcriptase enzyme.
2. Compound Addition:
- Add varying concentrations of the pyranocoumarin compound to the reaction mixture. Include a positive control (a known RT inhibitor like nevirapine) and a negative control (no inhibitor).
3. Incubation:
- Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) to allow for the reverse transcription reaction to proceed.
4. Termination and Precipitation:
- Stop the reaction by adding cold trichloroacetic acid (TCA).
- Precipitate the newly synthesized radiolabeled DNA on glass fiber filters.
5. Scintillation Counting:
- Wash the filters to remove unincorporated radiolabeled dNTPs.
- Measure the radioactivity of the filters using a scintillation counter.
6. Data Analysis:
- Calculate the percentage of RT inhibition for each compound concentration relative to the negative control.
- Determine the IC50 value, which is the concentration of the compound that inhibits RT activity by 50%.
Visualizing the Pyranocoumarin Landscape
To better illustrate the relationships and processes described in this guide, the following diagrams have been generated using the DOT language.
References
- 1. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Seselin | C14H12O3 | CID 68229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 10. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Ammi Visnaga L., a Potential Medicinal Plant: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bcc.bas.bg [bcc.bas.bg]
- 16. phcogres.com [phcogres.com]
- 17. SESELIN(523-59-1) 1H NMR spectrum [chemicalbook.com]
- 18. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]
- 19. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. cyrusbio.com.tw [cyrusbio.com.tw]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. broadpharm.com [broadpharm.com]
(+)-cis-Khellactone mechanism of action in cells
An In-depth Technical Guide on the Cellular Mechanism of Action of (+)-cis-Khellactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a naturally occurring pyranocoumarin, and its derivatives have garnered significant scientific interest due to their diverse and potent biological activities. These compounds have demonstrated promising therapeutic potential in several key areas, including inflammation, cancer, and thrombosis. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the effects of this compound, with a focus on its anti-inflammatory, anti-cancer, and anti-platelet activities. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.
Anti-inflammatory Mechanism of Action
The anti-inflammatory properties of this compound and its derivatives are primarily attributed to the inhibition of soluble epoxide hydrolase (sEH) and the subsequent modulation of downstream inflammatory signaling pathways.
Inhibition of Soluble Epoxide Hydrolase (sEH)
(-)-cis-Khellactone has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH)[1][2]. This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory properties. By inhibiting sEH, (-)-cis-Khellactone increases the bioavailability of EETs, thereby potentiating their beneficial effects.
Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
A fluorometric assay can be used to determine the inhibitory activity of compounds against sEH[3].
-
Reagent Preparation : Prepare a 10X stock solution of the test compound (e.g., this compound) in a suitable solvent and dilute it with sEH Assay Buffer. A known sEH inhibitor should be used as a positive control.
-
Assay Plate Setup : In a 96-well plate, add the test compound, solvent control, and inhibitor control to their respective wells. Bring the volume in each well to 40 µL with sEH Assay Buffer.
-
Enzyme Addition : Add 20 µL of sEH enzyme solution to the wells containing the test compound, solvent control, and enzyme control. Add 40 µL of sEH Assay Buffer to the background control wells.
-
Substrate Addition : Add 20 µL of sEH Substrate Mix to all wells.
-
Measurement : Immediately begin recording fluorescence at an excitation/emission wavelength of 362/460 nm at 30-second intervals for 15-30 minutes at 25°C.
-
Calculation : Subtract the background control reading from all other readings. The percentage of inhibition is calculated using the rates of reaction for the control and the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentrations.
Table 1: sEH Inhibitory Activity of (-)-cis-Khellactone
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| (-)-cis-Khellactone | 3.1 ± 2.5 | 3.5 | Competitive |
Downregulation of Pro-inflammatory Mediators
The inhibition of sEH by cis-khellactone leads to the suppression of pro-inflammatory signaling cascades. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, (-)-cis-khellactone has been shown to decrease the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS). Furthermore, it reduces the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-4 (IL-4)[1]. Derivatives like disenecionyl cis-khellactone have also been found to reduce the levels of Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1)[4].
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
-
Cell Culture and Treatment : Seed RAW264.7 macrophages in 6-well plates and culture for 24 hours. Pre-treat the cells with varying concentrations of this compound for 2 hours, followed by stimulation with 1 µg/mL of LPS for 24 hours[5].
-
Sample Collection : Collect the cell culture supernatants.
-
ELISA : Measure the concentration of cytokines (e.g., IL-1β, IL-4, TNF-α, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions[5].
Table 2: Effect of (-)-cis-Khellactone on NO Production in LPS-stimulated RAW264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) |
| Normal | - | 1.5 ± 0.4 |
| LPS | - | 35.0 ± 0.4 |
| LPS + (-)-cis-Khellactone | 50 | 32.0 ± 0.2 |
| LPS + (-)-cis-Khellactone | 100 | 27.4 ± 0.4 |
Data sourced from[1]
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of khellactone derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[4]. Disenecionyl cis-khellactone has been shown to suppress the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are key components of the MAPK pathway[4]. This, in turn, prevents the activation and nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.
Experimental Protocol: Western Blot Analysis of Signaling Proteins
-
Cell Lysis : After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Separate 40 µg of protein from each sample on a 10% SDS-PAGE gel and transfer the proteins to a nitrocellulose membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk and incubate with primary antibodies against phosphorylated and total forms of p38, JNK, and NF-κB p65 overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Diagram 1: Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Anti-cancer Mechanism of Action
This compound and its derivatives exhibit significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Cytotoxicity and Induction of Apoptosis
Several derivatives of (3′S,4′S)-(−)-cis-khellactone have demonstrated potent cytotoxic activity against human cancer cell lines, including liver (HEPG-2), gastric (SGC-7901), and colon (LS174T) carcinoma cells[6][7]. The anti-cancer mechanism involves the induction of apoptosis, as evidenced by morphological changes, positive Annexin V/propidium (B1200493) iodide (PI) staining, and the activation of caspases[6]. Specifically, these compounds trigger the intrinsic apoptotic pathway through the activation of caspase-9 and caspase-3[6].
Experimental Protocol: Apoptosis Assay
-
Cell Treatment : Culture cancer cells and treat them with various concentrations of the test compound for 24-48 hours.
-
Annexin V/PI Staining : Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot for Caspases : Prepare cell lysates and perform western blot analysis as described previously, using primary antibodies against cleaved caspase-9 and cleaved caspase-3[6].
Table 3: Cytotoxic Activity (IC50 in µM) of (3′S,4′S)-(−)-cis-Khellactone Derivatives
| Compound | HEPG-2 | SGC-7901 | LS174T |
| 12e | 6.1 | 7.5 | 9.2 |
| 3a | 8.51 | 15.23 | 29.65 |
| Doxorubicin | 0.45 | 0.62 | 0.81 |
Data for compound 12e sourced from[6]. Data for compound 3a sourced from[7]. Doxorubicin is included as a positive control.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives can cause cell cycle arrest. At lower concentrations, these compounds have been shown to suppress the growth and proliferation of cancer cells by inducing arrest in the S/G2 phase of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
-
Cell Preparation and Fixation : Harvest treated and untreated cells, wash with PBS, and fix in cold 70% ethanol (B145695) on ice[8].
-
Staining : Wash the fixed cells with PBS and resuspend in a staining buffer containing propidium iodide and RNase A[8].
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software[9].
Diagram 2: Intrinsic Apoptotic Pathway Induced by this compound Derivatives
Caption: Intrinsic apoptotic pathway initiated by this compound derivatives.
Anti-platelet Mechanism of Action
Certain khellactone esters, such as cis-3',4'-diisovalerylkhellactone, have demonstrated significant anti-platelet aggregation activity[10]. This effect is primarily mediated through the antagonism of the platelet-activating factor (PAF) receptor.
Experimental Protocol: Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation : Collect whole blood in trisodium (B8492382) citrate-anticoagulated tubes. Centrifuge the blood at a low speed (e.g., 1500-2000 g for 15 minutes) to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed[11].
-
Assay Setup : Pre-heat an aggregometer to 37°C. Pipette PPP and PRP into separate cuvettes to establish 0% and 100% aggregation baselines, respectively[11].
-
Inhibition Assay : Incubate PRP with the test compound or vehicle control at 37°C with stirring.
-
Agonist Addition : Add a platelet agonist, such as PAF, to induce aggregation.
-
Measurement : Monitor the change in light transmittance through the PRP suspension over time using the aggregometer. An increase in light transmittance corresponds to platelet aggregation.
-
Data Analysis : Calculate the percentage of aggregation inhibition by comparing the aggregation in the presence of the test compound to that of the control.
Diagram 3: Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for assessing the anti-platelet activity of this compound.
Conclusion
This compound and its derivatives represent a promising class of bioactive compounds with multifaceted mechanisms of action. Their ability to inhibit sEH and modulate key inflammatory pathways underscores their potential as anti-inflammatory agents. Furthermore, their capacity to induce apoptosis and cell cycle arrest in cancer cells highlights their promise in oncology drug development. The anti-platelet effects of specific khellactone esters suggest their utility in the prevention and treatment of thrombotic disorders. This technical guide provides a foundational understanding of the cellular and molecular pharmacology of this compound, which can inform further research and development efforts aimed at harnessing the therapeutic potential of this important natural product scaffold.
References
- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and genetic inhibition of downstream targets of p38 MAPK in experimental nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Platelet Activation [bdbiosciences.com]
- 6. mdpi.com [mdpi.com]
- 7. Upstream signal transduction of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myhematology.com [myhematology.com]
- 11. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
Preliminary Biological Activities of Khellactone Isomers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Khellactones, a group of natural coumarins, and their synthetic derivatives have emerged as a promising class of compounds with a diverse range of biological activities. The stereochemistry of these molecules plays a crucial role in their pharmacological effects, making the study of individual isomers a critical area of research. This technical guide provides a comprehensive overview of the preliminary biological activities of various khellactone isomers, with a focus on their anticancer, anti-HIV, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
Khellactone derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action primarily involves the induction of apoptosis and cell cycle arrest, often with a clear dependence on the stereochemistry of the molecule.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various khellactone derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (+)-4'-decanoyl-cis-khellactone | MDA-MB-231 (Breast) | <10 µg/ml (growth suppression) | [1] |
| (+)-3'-decanoyl-cis-khellactone | MDA-MB-231 (Breast) | <10 µg/ml (growth suppression) | [1] |
| (+)-4'-decanoyl-cis-khellactone | Multiple Breast & Cervical | >50 µg/ml (apoptosis induction) | [1] |
| (+)-3'-decanoyl-cis-khellactone | Multiple Breast & Cervical | >50 µg/ml (apoptosis induction) | [1] |
| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | HEPG-2 (Liver) | 8.51 | [2] |
| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | SGC-7901 (Gastric) | 29.65 | [2] |
| 4-methyl-(3'S,4'S)-cis-khellactone derivative 3a | LS174T (Colon) | Not specified | [2] |
| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone 12e | HEPG-2 (Liver) | 6.1 | [3] |
| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone 12e | SGC-7901 (Gastric) | 9.2 | [3] |
| 4-methoxy-substituted (3′S,4′S)-(−)-cis-khellactone 12e | LS174T (Colon) | Not specified | [3] |
| cis-khellactone | MCF7 (Breast) | <5 µg/ml (growth suppression) | [4] |
| cis-khellactone | MDA-MB-231 (Breast) | <5 µg/ml (growth suppression) | [4] |
| cis-khellactone | MCF7 (Breast) | >10 µg/ml (viability decrease) | [4] |
| cis-khellactone | MDA-MB-231 (Breast) | >10 µg/ml (viability decrease) | [4] |
Experimental Protocols
MTT Assay for Cytotoxicity: [2][3]
-
Cell Seeding: Human cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T) are seeded in 96-well plates at a density of 2×10^4 cells/well.
-
Incubation: The cells are incubated overnight to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the khellactone derivatives and incubated for 48 hours.
-
MTT Addition: After the incubation period, 25 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The IC50 value is then calculated.
Cell Cycle Analysis by Flow Cytometry (FACS): [1]
-
Cell Treatment: MDA-MB-231 cells are treated with the khellactone derivatives (e.g., 10 μg/ml) for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
FACS Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined.
Western Blot Analysis for Apoptosis Markers: [1][3]
-
Protein Extraction: Cells are treated with khellactone derivatives for various time points. Total protein is then extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., caspases, Bax, Bcl-2).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in Anticancer Activity
Khellactone derivatives can induce apoptosis through both the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. The intrinsic, or mitochondrial, pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, which in turn activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to apoptosis. Some khellactones also induce cell cycle arrest, particularly at the S/G2 phase.[1][3]
References
- 1. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Physicochemical Characteristics of (+)-cis-Khellactone: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth overview of the solubility and stability of (+)-cis-Khellactone, a naturally occurring pyranocoumarin (B1669404) derivative. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound. While specific quantitative data for this compound is not extensively available in published literature, this guide outlines the standard experimental protocols to determine these crucial parameters and presents the known biological context of its action.
This compound, with the molecular formula C₁₄H₁₄O₅, is a compound of interest due to its significant anti-inflammatory properties.[1][2] Notably, it acts as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory pathways.[3][4] Understanding its solubility and stability is paramount for advancing its research and development as a potential therapeutic agent.
Section 1: Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Based on its chemical structure, this compound is expected to be sparingly soluble in water and more soluble in organic solvents. For in vitro studies, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[3]
Proposed Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method, as described by Higuchi and Connors, is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[5]
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound
-
Solvents: Purified Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400).
-
Shaking incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).
Procedure:
-
An excess amount of this compound is added to a known volume of each solvent in a sealed container.
-
The containers are agitated in a shaking incubator at a constant temperature (e.g., 25°C and 37°C) until equilibrium is reached (typically 24-72 hours).
-
The resulting suspensions are centrifuged to separate the undissolved solid.
-
An aliquot of the supernatant is carefully removed and diluted with a suitable mobile phase.
-
The concentration of this compound in the diluted supernatant is quantified using a validated HPLC method.
-
The experiment is performed in triplicate for each solvent.
Data Presentation: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Purified Water | 25 | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |
| 0.1 N HCl | 37 | Data to be determined | Data to be determined |
| 0.1 N NaOH | 37 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| DMSO | 25 | Data to be determined | Data to be determined |
| PEG 400 | 25 | Data to be determined | Data to be determined |
Section 2: Stability Profile
Evaluating the stability of a compound under various environmental conditions is crucial for determining its shelf-life, storage requirements, and degradation pathways.[6] Stability studies typically involve subjecting the compound to forced degradation under conditions such as varying pH, temperature, and light exposure.[7][8]
Proposed Experimental Protocol for Stability Assessment
A stability-indicating HPLC method is essential for separating the parent compound from its degradation products.[6][7]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
A stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Thermostatically controlled oven
-
Photostability chamber
-
HPLC system
Procedure:
-
Hydrolytic Stability: The stock solution is diluted in acidic (0.1 N HCl), neutral (purified water), and alkaline (0.1 N NaOH) conditions. Samples are incubated at a specific temperature (e.g., 60°C) and aliquots are taken at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The samples are then neutralized and analyzed by HPLC.
-
Oxidative Stability: The stock solution is treated with hydrogen peroxide (e.g., 3% H₂O₂) and kept at room temperature. Aliquots are analyzed by HPLC at various time points.
-
Thermal Stability: A solid sample of this compound is placed in a thermostatically controlled oven at an elevated temperature (e.g., 80°C). Samples are withdrawn at different time intervals and analyzed by HPLC.
-
Photostability: A solution of this compound is exposed to light in a photostability chamber according to ICH Q1B guidelines. A control sample is kept in the dark. Both samples are analyzed by HPLC at appropriate time points.
Analysis: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed samples to that of the initial, unstressed sample.
Data Presentation: Stability of this compound
| Condition | Time (hours) | Degradation (%) | Remarks |
| 0.1 N HCl (60°C) | 24 | Data to be determined | Number of degradants, Rt of major degradants |
| Purified Water (60°C) | 24 | Data to be determined | Number of degradants, Rt of major degradants |
| 0.1 N NaOH (60°C) | 24 | Data to be determined | Number of degradants, Rt of major degradants |
| 3% H₂O₂ (RT) | 24 | Data to be determined | Number of degradants, Rt of major degradants |
| Solid State (80°C) | 72 | Data to be determined | Number of degradants, Rt of major degradants |
| Photostability (ICH Q1B) | - | Data to be determined | Number of degradants, Rt of major degradants |
Section 3: Visualization of Experimental Workflow and Biological Pathway
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for determining the solubility and stability of this compound.
Signaling Pathway Inhibition by this compound
This compound has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH).[3][4] This enzyme is responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn helps to resolve inflammation.
Caption: Inhibition of the sEH pathway by this compound.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The outlined experimental protocols, based on established scientific methodologies, will enable researchers to generate the critical data needed for its preclinical and clinical development. Furthermore, understanding its mechanism of action as an sEH inhibitor provides a strong rationale for its investigation as a novel anti-inflammatory agent. The generation of robust physicochemical data is a crucial next step in unlocking the full therapeutic potential of this promising natural compound.
References
- 1. Khellactone, cis-(+)- | C14H14O5 | CID 455821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Khellactone, cis-(-)- | C14H14O5 | CID 11097348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. ijsdr.org [ijsdr.org]
- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (+)-cis-Khellactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemical analysis of (+)-cis-Khellactone, a naturally occurring dihydropyranocoumarin. The determination of its absolute configuration is critical for understanding its biological activity and for the development of potential therapeutic agents. This document details the key experimental methodologies used for its stereochemical assignment, presents quantitative data in a structured format, and illustrates the logical workflows involved.
Chemical Structure and Stereoisomers
This compound, systematically named (9R,10R)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one, possesses two contiguous stereocenters at the C-3' and C-4' positions (often referred to as C-9 and C-10 in IUPAC nomenclature). The cis relative stereochemistry indicates that the two hydroxyl groups are on the same face of the dihydropyran ring. The "(+)" sign refers to its dextrorotatory optical activity. The absolute configuration has been determined to be (3'R, 4'R).
The enantiomer, (-)-cis-Khellactone, has the (3'S, 4'S) absolute configuration. The diastereomers with a trans relationship between the hydroxyl groups are also possible but are not the focus of this guide.
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of (+)-cis-Khellactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the asymmetric synthesis of (+)-cis-Khellactone, a naturally occurring pyranocoumarin (B1669404) with potential biological activities. The key transformation involves the Sharpless asymmetric dihydroxylation of seselin (B192379), an abundant natural product, to introduce the desired cis-diol stereochemistry with high enantioselectivity. This protocol is adapted from established procedures for analogous compounds and is intended to provide a robust method for obtaining this compound for research and drug development purposes.
Introduction
This compound is a valuable chiral building block and a target of interest in medicinal chemistry due to the biological activities exhibited by related pyranocoumarin structures. Its asymmetric synthesis is crucial for accessing enantiomerically pure material for pharmacological evaluation. The Sharpless asymmetric dihydroxylation offers a reliable and highly enantioselective method for the conversion of the olefinic bond in seselin to the corresponding cis-diol, this compound. This protocol details the necessary reagents, conditions, and workup procedures to achieve this transformation.
Key Reaction and Stereochemistry
The synthesis of this compound is achieved through the asymmetric dihydroxylation of seselin. The desired (+)-enantiomer possesses the (3'R, 4'R) configuration. To obtain this stereochemistry, the Sharpless asymmetric dihydroxylation is performed using AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the expected quantitative data for the asymmetric synthesis of this compound, based on reported yields and enantiomeric excesses for structurally related compounds synthesized via a similar methodology.
| Parameter | Value | Reference |
| Substrate | Seselin | - |
| Product | This compound | - |
| Chiral Ligand | (DHQD)₂PHAL (in AD-mix-β) | Sharpless Asymmetric Dihydroxylation Protocols |
| Expected Yield | ~70% | Adapted from synthesis of 4-methyl-(-)-cis-khellactone[1] |
| Expected Enantiomeric Excess (ee) | >95% | Typical for Sharpless Asymmetric Dihydroxylation |
| Reaction Temperature | 0 °C | [1] |
| Reaction Time | 24 hours | [1] |
Experimental Protocol
This protocol details the asymmetric dihydroxylation of seselin to yield this compound.
Materials:
-
Seselin
-
AD-mix-β
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
Potassium ferricyanide(III) (K₃Fe(CN)₆)
-
Potassium carbonate (K₂CO₃)
-
Methanesulfonamide (B31651) (MeSO₂NH₂)
-
tert-Butanol (B103910) (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred solution of potassium ferricyanide (B76249) (3.0 g, 9.1 mmol) and potassium carbonate (1.26 g, 9.1 mmol) in a 1:1 mixture of tert-butanol and water (50 mL) at room temperature, add AD-mix-β (5.5 g).
-
Stir the mixture until all solids are dissolved, resulting in a clear, orange solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add potassium osmate(VI) dihydrate (22 mg, 0.06 mmol) and methanesulfonamide (285 mg, 3.0 mmol) to the cooled solution. Stir for 10 minutes.
-
Add seselin (684 mg, 3.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After 24 hours, quench the reaction by adding solid sodium sulfite (4.5 g) and continue stirring for 1 hour at room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the overall experimental workflow and the key reaction pathway for the asymmetric synthesis of this compound.
Caption: Overall experimental workflow for the synthesis of this compound.
References
Application Note & Protocol: Chiral HPLC Purification of (+)-cis-Khellactone
Abstract
This document details a High-Performance Liquid Chromatography (HPLC) method for the purification of (+)-cis-Khellactone, a bioactive angular-type pyranocoumarin (B1669404). This compound and its related compounds are often isolated from medicinal plants such as Peucedanum praeruptorum. Due to the presence of stereoisomers, chiral chromatography is essential for the specific isolation of the (+)-cis enantiomer. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a significant pyranocoumarin derivative that, along with its enantiomer and other related compounds, is found in various medicinal plants, notably from the genus Peucedanum[1][2][3]. These compounds have garnered interest for their potential pharmacological activities. The purification of specific stereoisomers is crucial as different enantiomers can exhibit distinct biological effects[4]. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the most effective technique for the enantioselective separation and purification of khellactone isomers[5][6]. This application note provides a detailed protocol for the purification of this compound using a semi-preparative chiral HPLC method.
Experimental Workflow
The overall workflow for the purification of this compound involves sample preparation from the plant matrix or a synthetic mixture, followed by chiral HPLC separation and fraction collection, and finally, purity analysis of the collected fractions.
Caption: Experimental workflow for the purification of this compound.
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and ultra-pure water.
-
Mobile Phase Additive: Formic acid (analytical grade).
-
Sample: Crude extract containing (±)-cis-Khellactone or a partially purified fraction.
-
Standards: Purified standards of this compound and (-)-cis-Khellactone for peak identification (if available).
Instrumentation and Chromatographic Conditions
A semi-preparative HPLC system equipped with a UV detector is recommended. The use of a mass spectrometer (MS) detector can aid in peak identification.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Semi-preparative HPLC with UV/Vis or PDA detector |
| Column | Chiralpak AD-RH, 10 mm x 250 mm, 5 µm particle size[4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[4] |
| Gradient Program | See Table 2 |
| Flow Rate | 0.65 mL/min (analytical scale, can be scaled up for semi-preparative) |
| Column Temperature | Ambient |
| Detection Wavelength | UV, specific wavelength to be determined by UV scan (typically ~320 nm for coumarins) |
| Injection Volume | Dependent on sample concentration and column dimensions |
Table 2: Gradient Elution Program
This gradient is based on an analytical method and may need to be adjusted for semi-preparative scale purification by extending the segments to ensure adequate separation.[4]
| Time (min) | % Mobile Phase A (0.1% HCOOH in H₂O) | % Mobile Phase B (0.1% HCOOH in ACN) |
| 0.0 | 70 | 30 |
| 11.0 | 50 | 50 |
| 13.0 | 10 | 90 |
| 15.0 | 10 | 90 |
| 16.0 | 70 | 30 |
| 19.0 | 70 | 30 |
Detailed Experimental Protocol
5.1. Sample Preparation
-
Obtain a crude extract containing khellactones, for example, from the roots of Peucedanum praeruptorum.[1]
-
Perform initial fractionation of the crude extract using techniques like liquid-liquid extraction or column chromatography to enrich the pyranocoumarin fraction.
-
Dissolve the enriched fraction in a suitable solvent, such as methanol or a mixture of mobile phase A and B, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
5.2. HPLC Purification
-
Equilibrate the Chiralpak AD-RH column with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (injection of the sample solvent) to ensure there are no interfering peaks from the solvent or system.
-
Inject the prepared sample onto the column.
-
Run the gradient program as detailed in Table 2.
-
Monitor the separation at the predetermined UV wavelength. The enantiomers of cis-khellactone will elute as distinct peaks.
-
Collect the fraction corresponding to the retention time of this compound. If a standard is not available, fractions for each separated peak should be collected and their stereochemistry determined by other analytical techniques (e.g., polarimetry or vibrational circular dichroism).
5.3. Post-Purification Processing
-
Evaporate the solvent from the collected fractions under reduced pressure (e.g., using a rotary evaporator).
-
Re-dissolve the dried residue in a minimal amount of a suitable solvent.
-
Perform a purity check of the isolated compound using an analytical HPLC method, preferably with the same column and a suitable gradient.
-
Confirm the identity and stereochemistry of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and by measuring its optical rotation. Purities greater than 98% are often achievable.[4][7]
Expected Results
Using a chiral stationary phase such as Chiralpak AD-RH, baseline or near-baseline separation of the cis-khellactone enantiomers can be expected. The retention times will be dependent on the exact chromatographic conditions. The purity of the collected this compound fraction, as determined by analytical HPLC, should be high, ideally exceeding 98%.
Troubleshooting
-
Poor Resolution:
-
Optimize the gradient program by making it shallower to increase the separation between closely eluting peaks.
-
Adjust the mobile phase composition.
-
Ensure the column is not overloaded. Reduce the injection volume or sample concentration.
-
-
Peak Tailing:
-
Check for column contamination or degradation.
-
Ensure the sample is fully dissolved and filtered.
-
The pH of the mobile phase can be adjusted slightly with the acidic modifier.
-
-
Low Recovery:
-
Ensure the compound is stable under the experimental conditions.
-
Check for losses during the solvent evaporation step.
-
Optimize the fraction collection window to capture the entire peak.
-
Conclusion
The described chiral HPLC method provides a reliable and effective means for the purification of this compound. The use of a Chiralpak AD-RH column with a water/acetonitrile gradient containing formic acid allows for the successful separation of the enantiomers. This protocol can be adapted for different scales of purification, from analytical to semi-preparative, and is a valuable tool for researchers working with chiral pyranocoumarins.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Quantification of Khellactone Derivatives
These application notes provide detailed methodologies for the quantitative analysis of khellactone derivatives, targeting researchers, scientists, and professionals in drug development. The protocols are derived from established analytical techniques and offer guidance on sample preparation, chromatographic separation, and detection.
Introduction
Khellactone derivatives are a class of pyranocoumarins that have garnered significant interest due to their diverse biological activities, including anti-hypertensive, anti-HIV, and anti-inflammatory effects.[1][2] Accurate quantification of these compounds in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control, and drug development.[1][2] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques widely employed for this purpose.[3] This document outlines detailed protocols for the quantification of khellactone derivatives using these methods.
Analytical Techniques
The primary methods for the quantification of khellactone derivatives are HPLC, often coupled with ultraviolet (UV) or diode array detection (DAD), and LC-MS/MS for higher sensitivity and selectivity.[4][5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of khellactone derivatives.[4][6] The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the analysis of khellactone derivatives in complex biological matrices, LC-MS/MS is the preferred method due to its high sensitivity, selectivity, and specificity.[3][5] This technique allows for the accurate quantification of parent compounds and their metabolites even at low concentrations.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of various khellactone derivatives using LC-MS/MS.
Table 1: Quantitative Parameters for Praeruptorin A (dPA/lPA) and its Metabolites (dCK/lCK) in Rat Plasma [5]
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantitation (ng/mL) |
| d-praeruptorin A (dPA) | 1.00 - 4830 | 1.00 |
| l-praeruptorin A (lPA) | 1.00 - 4830 | 1.00 |
| d-cis-khellactone (dCK) | 1.50 - 1630 | 1.50 |
| l-cis-khellactone (lCK) | 1.50 - 1630 | 1.50 |
Table 2: Quantitative Parameters for Hydrolyzed Metabolites of l-praeruptorin A (L1/L2) in Rat Plasma [5]
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantitation (ng/mL) |
| cis-4ʹ-angeloylkhellactone (L1) | 1.10 - 1080 | 1.10 |
| cis-3ʹ-angeloylkhellactone (L2) | 1.10 - 1080 | 1.10 |
Experimental Protocols
Protocol 1: Quantification of Khellactone Derivatives in Plant Extracts by HPLC-UV
This protocol is based on the methodology for profiling and quantifying khellactone derivatives in Phlojodicarpus sibiricus extracts.[4][6][7]
1. Sample Preparation: a. Accurately weigh 40 mg of the powdered plant material into an Eppendorf tube. b. Add 1 mL of 80% methanol (B129727) and weigh the tube. c. Extract the sample in an ultrasonic bath for 30 minutes at 50°C. d. After cooling, adjust the tube weight to the initial weight with 80% methanol. e. Filter the resulting extract through a 0.22-µm PTFE syringe filter before HPLC analysis.[7]
2. HPLC Conditions:
-
Column: Information on the specific column used was not available in the provided search results. A C18 column is a common choice for this type of analysis.
-
Mobile Phase: A gradient elution with methanol and water is typically used.
-
Detection: UV detection at 330 nm.[7]
-
Internal Standard: Pimpinellin can be used as an internal standard.[7]
3. Calibration: a. Prepare a series of standard solutions of the khellactone derivatives of interest in methanol at concentrations ranging from 1 to 1000 µg/mL.[7] b. Generate an external standard calibration curve by plotting the peak area against the concentration.[7]
Protocol 2: Enantioselective Quantification of Praeruptorin A and its Metabolites in Rat Plasma by Chiral LC-MS/MS
This protocol is adapted from a study on the enantioselective pharmacokinetics of (±)-praeruptorin A.[5]
1. Sample Preparation (Plasma): a. The specific details of the plasma sample preparation were not fully outlined in the provided search results. A protein precipitation or liquid-liquid extraction method is typically employed.
2. Chiral LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Mass Spectrometry:
3. Method Validation: a. Linearity: Establish calibration curves over the concentration ranges specified in Tables 1 and 2. The correlation coefficient (r) should be greater than 0.992.[5] b. Precision and Accuracy: Intra- and inter-day variations should be less than 9.71%. Recoveries should range from 87.7% to 113.2%.[5] c. Matrix Effects: Should be between 91.1% and 109.4%.[5]
Visualizations
Caption: General experimental workflow for the quantification of khellactone derivatives.
Caption: Postulated inhibitory effect of khellactone derivatives on the NF-κB signaling pathway.[8]
Metabolic Pathways
The metabolism of khellactone derivatives is an important consideration in drug development, as it affects their bioavailability and efficacy.[1] The primary metabolic pathways include hydrolysis, oxidation, acyl migration, and glucuronidation.[2] Hydrolysis of the ester groups is a principal metabolic route.[1][8]
Caption: Simplified metabolic pathway of Praeruptorin A.[1][8]
References
- 1. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Khellactone Derivatives and Other Phenolics of Phlojodicarpus sibiricus (Apiaceae): HPLC-DAD-ESI-QQQ-MS/MS and HPLC-UV Profile, and Antiobesity Potential of Dihydrosamidin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of (+)-cis-Khellactone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-cis-Khellactone, a natural pyranocoumarin, has demonstrated notable anti-inflammatory properties in preclinical studies. It has been shown to modulate key inflammatory pathways, making it a person of interest for the development of new anti-inflammatory therapeutics.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory activity of this compound in vitro using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Recent research indicates that this compound exerts its anti-inflammatory effects by inhibiting soluble epoxide hydrolase (sEH) and subsequently downregulating the production of pro-inflammatory mediators.[1][2][3] Studies have shown its ability to reduce the levels of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][3][4] Furthermore, its mechanism of action involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5]
The following protocols detail the necessary steps to quantify the inhibitory effects of this compound on the production of key inflammatory mediators.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described in vitro assays based on existing literature. These tables are for illustrative purposes and actual results may vary.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | 1.5 ± 0.4 | - |
| LPS (1 µg/mL) | - | 35.0 ± 0.4 | 0% |
| LPS + this compound | 50 | 32.0 ± 0.2 | 8.6% |
| LPS + this compound | 100 | 27.4 ± 0.4 | 21.7% |
Data adapted from previously published studies.[1]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | - | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | - | Increased | Increased | Increased |
| LPS + this compound | 50 | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| LPS + this compound | 100 | Dose-dependently Reduced | Dose-dependently Reduced | Dose-dependently Reduced |
This table represents the expected trend based on literature.[3][4]
Experimental Protocols
Cell Culture and Treatment
1.1. Cell Line:
-
Murine macrophage cell line RAW 264.7.
1.2. Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
1.3. Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
1.4. Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a density of 1 x 10^5 cells/mL.[6][7]
-
Incubate for 24 hours to allow for cell adherence.[7]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 1-2 hours.[1]
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for 24 hours to induce an inflammatory response.[1][7]
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with a vehicle control.
Cell Viability Assay (MTT Assay)
It is crucial to determine whether the observed anti-inflammatory effects are due to the compound's activity or its cytotoxicity.
2.1. Procedure:
-
After the 24-hour treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[6][7]
3.1. Reagents:
-
Griess Reagent: A mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.[6][7]
-
Sodium Nitrite Standard Solution.
3.2. Procedure:
-
Collect 50 µL of the cell culture supernatant from each well of the treated plate.[6][7]
-
Add 50 µL of the Griess reagent to each supernatant sample.[7]
-
Incubate at room temperature for 15 minutes in the dark.[7]
-
Measure the absorbance at 540 nm using a microplate reader.[7]
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[7]
Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Assays (ELISA)
The levels of PGE2 and pro-inflammatory cytokines in the cell culture supernatants can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
4.1. General Procedure (refer to specific kit manuals for details):
-
Collect the cell culture supernatants after treatment.[8][9]
-
Centrifuge the supernatants to remove any cellular debris.[8]
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-conjugated streptavidin).
-
Adding a substrate solution to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.[10][11]
-
-
Calculate the concentration of the analyte in the samples based on the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vitro anti-inflammatory assay.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Caption: Overview of the MAPK signaling cascade in inflammation.
References
- 1. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.elabscience.com [file.elabscience.com]
- 11. h-h-c.com [h-h-c.com]
Application Notes and Protocols for Testing (+)-cis-Khellactone on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-cis-Khellactone is a naturally occurring pyranocoumarin (B1669404) that has garnered interest for its potential anticancer activities. Research on the broader class of khellactones and their derivatives has indicated that these compounds can suppress cancer cell growth through the induction of programmed cell death. Specifically, studies on "cis-khellactone" (isomer not always specified) and its derivatives have shown that they can induce apoptosis, autophagy-mediated cell death, and necrosis in various cancer cell lines.[1][2] The proposed mechanisms often involve the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential.[1][2] Furthermore, some derivatives of the opposite enantiomer, (-)-cis-khellactone, have been shown to trigger the intrinsic apoptosis pathway through the activation of caspase-9 and caspase-3.[3]
At lower concentrations (e.g., <5 µg/ml), cis-khellactone has been observed to suppress cell growth and proliferation, while higher concentrations (>10 µg/ml) lead to a decrease in cell viability.[1] While specific quantitative data and detailed signaling pathway analysis for the this compound isomer are limited in publicly available literature, the following protocols provide a comprehensive framework for its evaluation as a potential anti-cancer agent. The experimental designs are based on established methodologies for characterizing the effects of natural compounds on cancer cell lines, with expected outcomes extrapolated from studies on closely related khellactone compounds.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols. Example data, based on findings for related khellactone derivatives, are included for illustrative purposes.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | User-defined |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | User-defined |
| HeLa | Cervical Carcinoma | 48 | User-defined |
| A549 | Lung Carcinoma | 48 | User-defined |
| HepG2 | Liver Carcinoma | 48 | User-defined |
Note: IC50 values for khellactone derivatives have been reported in the range of 6-30 µM in various cell lines.[4][5] A broad range of concentrations (e.g., 1-100 µM) should be tested to determine the IC50 for this compound.
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines (48 hours)
| Cell Line | Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| MCF-7 | Vehicle Control | - | User-defined | User-defined | User-defined |
| This compound | IC50 | User-defined | User-defined | User-defined | |
| This compound | 2 x IC50 | User-defined | User-defined | User-defined | |
| HeLa | Vehicle Control | - | User-defined | User-defined | User-defined |
| This compound | IC50 | User-defined | User-defined | User-defined | |
| This compound | 2 x IC50 | User-defined | User-defined | User-defined |
Table 3: Cell Cycle Distribution in Cancer Cell Lines Treated with this compound (24 hours)
| Cell Line | Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle Control | - | User-defined | User-defined | User-defined |
| This compound | 0.5 x IC50 | User-defined | User-defined | User-defined | |
| This compound | IC50 | User-defined | User-defined | User-defined | |
| A549 | Vehicle Control | - | User-defined | User-defined | User-defined |
| This compound | 0.5 x IC50 | User-defined | User-defined | User-defined | |
| This compound | IC50 | User-defined | User-defined | User-defined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (specific to cell line)
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant containing any floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1x10^6 cells/mL. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol investigates the effect of this compound on the expression of key proteins involved in apoptosis.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-caspase-9, anti-Bax, anti-Bcl-2, anti-p62, anti-LC3, anti-CypA, and anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound.
Putative Signaling Pathway of this compound Induced Apoptosis
Note: This pathway is proposed based on studies of "cis-khellactone" and its derivatives and requires experimental validation for the (+)-cis isomer.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Novel Derivatives from (+)-cis-Khellactone
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-cis-Khellactone is a naturally occurring dihydropyranocoumarin that serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant biological activities. Its core structure allows for modifications at the hydroxyl groups of the dihydropyran ring and substitutions on the coumarin (B35378) moiety, leading to compounds with potent anti-HIV, anticancer, and anti-inflammatory properties.[1][2][3] These application notes provide detailed protocols for the synthesis of various this compound derivatives, summarize key quantitative data for synthesized compounds, and illustrate relevant biological pathways.
I. Synthesis of Ester Derivatives of this compound
Esterification of the 3'- and 4'-hydroxyl groups of the khellactone core is a common strategy to enhance biological activity. A general procedure involves the acylation of this compound with various acyl chlorides in the presence of a base.
Experimental Protocol: General Procedure for the Synthesis of 3',4'-Di-O-acyl-(+)-cis-khellactone Derivatives
This protocol is adapted from the synthesis of 4-methyl-(3’S,4’S)-cis-khellactone derivatives.[2][4]
Materials:
-
Substituted this compound (e.g., 4-methyl-(+)-cis-khellactone)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride, (S)-(-)-camphanic chloride)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the substituted this compound in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the desired acyl chloride (2.2 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for the time specified in the literature (typically several hours to overnight) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the organic layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired diacylated derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow: Synthesis of 3',4'-Di-O-acyl-(+)-cis-khellactone Derivatives
Caption: General workflow for the acylation of this compound.
II. Synthesis of Substituted (+)-cis-Khellactones
Modifications on the coumarin ring, such as the introduction of methyl or methoxy (B1213986) groups, can significantly influence the biological activity of the resulting khellactone derivatives. The synthesis of these precursors often starts from substituted phenols.
Experimental Protocol: Asymmetric Dihydroxylation of Seselins to (+)-cis-Khellactones
This protocol describes the key step in preparing the this compound core from a seselin (B192379) precursor, adapted from literature procedures.[1][5]
Materials:
-
Substituted seselin derivative
-
Osmium tetroxide (OsO₄) or potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)
-
Chiral ligand: (DHQ)₂-PYR (hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether)
-
N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) as a co-oxidant
-
tert-Butanol (B103910)/water solvent mixture
-
Sodium sulfite (B76179)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, prepare a solution of the chiral ligand and potassium osmate(VI) dihydrate in a tert-butanol and water mixture.
-
Add the substituted seselin derivative to the mixture.
-
Add the co-oxidant (e.g., NMO or K₃[Fe(CN)₆]) to the reaction mixture.
-
Stir the reaction at room temperature until the seselin is completely consumed (monitored by TLC).
-
Quench the reaction by adding sodium sulfite and continue stirring for 30 minutes.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude this compound is often used in the next acylation step without further purification.[5]
Experimental Workflow: Asymmetric Synthesis of this compound Core
Caption: Asymmetric dihydroxylation of seselins to yield (+)-cis-khellactones.
III. Quantitative Data of Selected this compound Derivatives
The following tables summarize the physical and biological data for a selection of synthesized this compound derivatives.
Table 1: Physicochemical Properties and Yields of Selected Derivatives
| Compound ID | Derivative Type | R¹ | R² | Yield (%) | m.p. (°C) | [α]D (c, solvent) | Reference |
| 12a | 4-methoxy-(-)-cis-khellactone | Acetyl | Acetyl | 50 | 213–215 | +19.8 (0.2, CH₂Cl₂) | [4] |
| 12g | 4-methoxy-(-)-cis-khellactone | 4-Chlorobenzoyl | 4-Chlorobenzoyl | 46 | 273–275 | -22.4 (0.2, CH₂Cl₂) | [4] |
| 13g | 5-methyl-(-)-cis-khellactone | 4-Chlorobenzoyl | 4-Chlorobenzoyl | 54 | 208–209 | -37.1 (0.2, CH₂Cl₂) | [4] |
| 8 | 4-methyl-(+)-cis-khellactone | (S)-Camphanoyl | (S)-Camphanoyl | - | - | - | [1] |
Table 2: Biological Activity of Selected this compound Derivatives
| Compound ID | Biological Activity | Cell Line/Target | EC₅₀ (µM) | IC₅₀ (µM) | Therapeutic Index (TI) | Reference |
| DCK (2) | Anti-HIV | H9 lymphocytes | 0.000256 | - | 136719 | [5] |
| 7 | Anti-HIV | H9 lymphocytes | <0.0000525 | - | >2,150,000 | [1] |
| 8 | Anti-HIV | H9 lymphocytes | <0.0000525 | - | >2,150,000 | [1] |
| 9 | Anti-HIV | H9 lymphocytes | <0.0000525 | - | >2,150,000 | [1] |
| 12e | Antitumor | HEPG-2 | - | - | - | [4] |
| 3a | Antitumor | HEPG-2 | - | 8.51 | - | [2][6] |
| 3a | Antitumor | SGC-7901 | - | 15.23 | - | [2][6] |
| 3a | Antitumor | LS174T | - | 29.65 | - | [2][6] |
| 1 | Antiplasmodial | P. falciparum | - | 1.5 | - | [7] |
| 2 | Antiplasmodial | P. falciparum | - | 2.4 | - | [7] |
IV. Signaling Pathways and Mechanism of Action
Several derivatives of khellactone have been shown to exert their biological effects by modulating key cellular signaling pathways.
Anti-inflammatory Pathway
Disenecionyl cis-khellactone (DK) has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in LPS-stimulated RAW264.7 cells.[3] This is achieved through the downregulation of iNOS and COX-2 expression, which is a consequence of inhibiting NF-κB activation and suppressing the phosphorylation of p38 and JNK MAPKs.[3] Furthermore, DK has been shown to inhibit the activity of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxy fatty acids.[3][8]
Caption: Inhibition of inflammatory pathways by disenecionyl cis-khellactone.
V. Conclusion
The this compound scaffold presents a remarkable opportunity for the development of novel therapeutic agents. The synthetic protocols outlined, along with the summarized data, provide a solid foundation for researchers to design and synthesize new derivatives with potentially enhanced biological activities. Further exploration of the structure-activity relationships and mechanisms of action will be crucial in advancing these promising compounds toward clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiplasmodial and cytotoxic activity of khellactone derivatives from Angelica purpuraefolia Chung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Khellactones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the synthesis and purification of khellactones, focusing on providing a foundation for scaling up production for research and preclinical development.
Introduction
Khellactones are a class of pyranocoumarins that have garnered significant interest in the scientific community due to their diverse and potent biological activities. Various derivatives have demonstrated promising anti-HIV, antitumor, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9] The core structure of khellactone, with its chiral centers, allows for the synthesis of a wide array of stereoisomers and derivatives, making it a versatile scaffold for drug discovery. This document outlines the key synthetic routes and purification strategies for obtaining high-purity khellactones, with a focus on providing detailed protocols and scalable methods.
Synthesis of Khellactone Derivatives
The synthesis of khellactones typically follows a multi-step pathway, starting from commercially available substituted 7-hydroxycoumarins. The general synthetic scheme involves the formation of a seselin (B192379) intermediate, followed by an asymmetric dihydroxylation to introduce the chiral hydroxyl groups, and subsequent derivatization if required.
Synthesis of 4-Methylseselin (Intermediate)
The initial step involves the synthesis of the intermediate, 4-methylseselin, from 4-methyl-7-hydroxycoumarin.
Experimental Protocol:
-
To a solution of 4-methyl-7-hydroxycoumarin (10 mmol) in 20 mL of DMF, add K₂CO₃ (25 mmol) and KI (10 mmol).
-
Add an excess of 3-chloro-3-methyl-1-butyne (B142711) (6 mL).
-
Heat the mixture to 70-80 °C for 3-4 days.
-
After cooling, filter the solid K₂CO₃.
-
Pour the filtrate into EtOAc and wash three times with water.
-
Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent in vacuo.
-
The residue is then heated to reflux in 20 mL of N,N-diethylaniline for 15 hours to induce thermal rearrangement.
-
After cooling to room temperature, the reaction mixture is poured into EtOAc and washed with 10% aqueous HCl, water, and brine.
-
Separate the organic layer and remove the solvent in vacuo.
-
Purify the residue by column chromatography using a petroleum ether-EtOAc (10:1) eluent to afford 4-methylseselin.
Asymmetric Synthesis of 4-Methyl-(-)-cis-khellactone
The key step to introduce chirality is the osmium-catalyzed asymmetric dihydroxylation of the seselin intermediate.
Experimental Protocol:
-
Dissolve K₃Fe(CN)₆ (0.75 mmol) and K₂CO₃ (0.75 mmol) in a 1:1 (v/v) mixture of t-BuOH/H₂O (5 mL) at room temperature.
-
Add hydroquinidine (B1662865) 2,5-diphenyl-4,6-pyrimidinediyl diether [(DHQD)₂-PYR] (0.005 mmol) and K₂OsO₂(OH)₄ (0.005 mmol) to the solution.
-
Stir the mixture for 15 minutes.
-
Cool the solution to 0 °C and add methanesulfonamide (B31651) (0.25 mmol) under stirring.
-
Once the solution turns from light yellow to orange, add 4-methylseselin (0.25 mmol).
-
Stir the mixture at 0 °C for 24 hours.
-
Upon completion, proceed with purification.
Synthesis of 4-methyl-(±)-cis-Khellactone (Racemic)
For applications where stereochemistry is not critical, a racemic mixture can be synthesized.
Experimental Protocol:
-
To a solution of osmium tetroxide (0.04 mmol) and N-methylmorpholine-N-oxide monohydrate (1.1 mmol) in t-BuOH-THF-H₂O (10:3:1, 10 mL), add 4-methylseselin (1 mmol).
-
Stir the mixture for 24 hours at room temperature.
-
Add saturated NaHSO₃ solution (80 mL) and continue stirring for 2 hours.
-
Extract the mixture with CH₂Cl₂ (2 x 40 mL).
-
Purify the combined organic layers by column chromatography (petroleum ether/acetone (B3395972), 5:1) to yield the pure compound.
Quantitative Data for Synthesis
| Compound | Starting Material | Yield |
| 4-Methylseselin | 4-methyl-7-hydroxycoumarin | 23% |
| 4-methyl-(±)-cis-Khellactone | 4-methylseselin | 56% |
Purification of Khellactones
The purification of khellactones is crucial to isolate the desired product from starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the synthesis and the required purity.
Column Chromatography
For lab-scale purification (mg to g scale), silica (B1680970) gel column chromatography is a standard and effective method.
Experimental Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude khellactone product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system. A common mobile phase is a mixture of petroleum ether and acetone (e.g., 5:1 v/v). The polarity of the solvent system can be adjusted to achieve optimal separation.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Recrystallization
Recrystallization is a simple and cost-effective method for purifying solid compounds and can be scaled up.
Experimental Protocol:
-
Dissolve the crude khellactone in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at room temperature (e.g., ether).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Scalable Purification Techniques
For larger scale production (multi-gram to kilogram), more advanced techniques are recommended.
-
Flash Chromatography: A faster version of column chromatography that uses pressure to increase the flow rate of the mobile phase. This technique is suitable for purifying larger quantities of material more quickly than traditional gravity column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-purity isolation of khellactones. While more expensive, it offers excellent resolution and can be automated.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can be advantageous for preventing sample degradation. It has been successfully used for the purification of coumarin (B35378) compounds from natural extracts and can be adapted for synthetic products.[10][11][12][13]
Biological Activity and Signaling Pathways
Khellactone derivatives have shown significant potential in oncology and virology. Understanding their mechanism of action is crucial for drug development.
Antitumor Activity
Certain 4-methyl-(3'S,4'S)-cis-khellactone derivatives exhibit potent cytotoxic activity against various human cancer cell lines, including liver, gastric, and colon carcinoma.[4][7] The primary mechanism of action for some of these derivatives is the induction of apoptosis.
One highly active compound, 12e (a 4-methoxy-substituted derivative), has been shown to induce apoptosis in human hepatoma (HEPG-2) cells through the mitochondria-mediated intrinsic pathway.[2] This involves the dissipation of the mitochondrial membrane potential, followed by the activation of caspase-9 and caspase-3.[2]
Table of Cytotoxic Activity of Khellactone Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 3a (tigloyl derivative) | HEPG-2 | 8.51 |
| 3a (tigloyl derivative) | SGC-7901 | >40 |
| 3a (tigloyl derivative) | LS174T | 29.65 |
| 12e (4-methoxy derivative) | HEPG-2 | 6.1 |
| 12e (4-methoxy derivative) | SGC-7901 | 9.2 |
| 12e (4-methoxy derivative) | LS174T | 8.8 |
Anti-HIV Activity
Several (3'R,4'R)-(+)-cis-khellactone derivatives are potent inhibitors of HIV-1 replication.[3][5][6][8] The mechanism of action for some of these compounds involves the inhibition of the production of double-stranded viral DNA from the single-stranded DNA intermediate during the viral replication cycle.[3]
Visualizations
Synthetic Workflow
Caption: General Synthetic Workflow for Khellactones
Apoptotic Signaling Pathway
Caption: Intrinsic Apoptotic Pathway of Khellactones
References
- 1. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-AIDS agents. 52. Synthesis and anti-HIV activity of hydroxymethyl (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-AIDS agents. 42. Synthesis and anti-HIV activity of disubstituted (3'R,4'R)-3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-AIDS agents. 31. Synthesis and anti-HIV activity of 4-substituted 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (DCK) thiolactone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-AIDS agents. 33. Synthesis and anti-HIV activity of mono-methyl substituted 3',4'-di-O-(-)-camphanoyl-(+)-cis-khellactone (DCK) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and purification of coumarin compounds from Cortex fraxinus by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: (+)-cis-Khellactone in Experimental Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental application of (+)-cis-Khellactone, a natural small molecule, in the context of psoriasis research. The following sections detail its mechanism of action, relevant signaling pathways, and standardized protocols for its evaluation in a widely used preclinical psoriasis model.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation, immune cell infiltration, and elevated levels of pro-inflammatory cytokines.[1][2] Current research focuses on identifying novel therapeutic agents that can modulate the underlying inflammatory pathways. This compound has emerged as a promising candidate, demonstrating significant anti-inflammatory effects in preclinical psoriasis models. This document outlines the experimental framework for investigating its therapeutic potential.
Mechanism of Action
This compound has been shown to ameliorate psoriasis-like skin inflammation by selectively modulating macrophage function.[3] The primary mechanism involves the promotion of autophagy in proinflammatory macrophages, which in turn suppresses the activation of the NF-κB signaling pathway.[3] This leads to a significant reduction in the production of key psoriatic cytokines, including IL-23, TNF-α, IL-1β, and IL-6.[3][4]
Signaling Pathway of this compound in Psoriatic Inflammation
References
- 1. pifukezazhi.com [pifukezazhi.com]
- 2. NF-κB: an essential transcription factor in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-Khellactone Inhibited the Proinflammatory Macrophages via Promoting Autophagy to Ameliorate Imiquimod-Induced Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of (+)-cis-Khellactone
Welcome to the technical support center for the enantioselective synthesis of (+)-cis-Khellactone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the enantioselective synthesis of this compound?
A1: The most widely reported and effective method is the asymmetric dihydroxylation of a 4-substituted seselin (B192379) precursor. This reaction utilizes an osmium catalyst in the presence of a chiral ligand to stereoselectively install the cis-diol. The Sharpless asymmetric dihydroxylation (AD) reaction conditions are frequently adapted for this transformation.
Q2: Which chiral ligand is recommended for achieving high enantioselectivity?
A2: For the synthesis of the (3'S,4'S)-(-)-cis-khellactone, which is the enantiomer of the desired this compound, the ligand (DHQD)₂-PYR (hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether) is commonly used.[1][2] To obtain the (+)-(3'R,4'R)-cis-khellactone, the pseudoenantiomeric ligand (DHQ)₂-PYR would be employed.
Q3: What are the critical parameters influencing the yield and enantiomeric excess (ee)?
A3: Several factors are crucial for a successful synthesis:
-
Purity of Reagents: The seselin precursor, chiral ligand, and all other reagents must be of high purity.
-
Catalyst System: The choice of osmium source (e.g., K₂OsO₂(OH)₄ or OsO₄) and the chiral ligand-to-osmium ratio are critical.
-
Stoichiometry: Precise control over the stoichiometry of the oxidant (e.g., K₃Fe(CN)₆ or NMO) and other additives is essential.
-
Reaction Temperature: The reaction is typically run at low temperatures (e.g., 0 °C) to enhance enantioselectivity.[1]
-
Solvent System: A common solvent system is a mixture of t-BuOH and water.[1]
-
pH: Maintaining a stable, slightly basic pH is important for the catalytic cycle.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting seselin material. For a more detailed analysis, including the determination of enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive catalyst (osmium source).2. Degradation of the chiral ligand.3. Impure starting material (seselin).4. Incorrect stoichiometry of the re-oxidant. | 1. Use a fresh, high-purity osmium source. Consider pre-mixing the osmium and ligand.2. Store the chiral ligand under inert gas at low temperature and handle it quickly.3. Purify the seselin precursor by column chromatography or recrystallization.4. Carefully weigh and add the re-oxidant (e.g., K₃Fe(CN)₆ or NMO). |
| Low Enantiomeric Excess (ee) | 1. Reaction temperature is too high.2. Racemization of the product.3. Impure or incorrect chiral ligand.4. Incorrect solvent ratio. | 1. Maintain the reaction temperature at 0 °C or lower using an ice-salt bath.2. Work up the reaction promptly upon completion and avoid harsh acidic or basic conditions.3. Verify the identity and purity of the chiral ligand. Use the appropriate pseudoenantiomer for the desired product stereochemistry.4. Ensure the t-BuOH/H₂O ratio is as reported in the literature (e.g., 1:1 v/v).[1] |
| Formation of Side Products | 1. Over-oxidation of the product.2. Presence of impurities in the starting material. | 1. Carefully monitor the reaction and quench it once the starting material is consumed. Avoid prolonged reaction times.2. Ensure the seselin precursor is pure before starting the reaction. |
| Difficulty in Product Isolation | 1. Emulsion formation during aqueous workup.2. Product is highly soluble in the aqueous phase. | 1. Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite.2. Perform multiple extractions with a suitable organic solvent (e.g., CH₂Cl₂ or EtOAc). |
Data Presentation
Table 1: Reported Yields for Khellactone Synthesis
| Product | Starting Material | Key Reagents | Yield | Enantiomeric Excess (ee) | Reference |
| 4-methyl-(±)-cis-Khellactone | 4-Methylseselin | OsO₄, NMO | 56% | N/A (Racemic) | [1] |
| 4-methyl-(-)-cis-khellactone | 4-Methylseselin | K₂OsO₂(OH)₄, (DHQD)₂-PYR, K₃Fe(CN)₆ | Not explicitly stated for this step | Not explicitly stated | [1] |
| 4-methoxy-(-)-cis-khellactone | 4-methoxy-seselin | Osmium catalyst, (DHQD)₂-PYR | 51% | 86% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-(-)-cis-khellactone [1]
This protocol details the asymmetric dihydroxylation of 4-methylseselin.
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve K₃Fe(CN)₆ (0.75 mmol) and K₂CO₃ (0.75 mmol) in a 1:1 (v/v) mixture of t-BuOH/H₂O (5 mL) at room temperature.
-
Addition of Catalyst System: To the solution, add the chiral ligand (DHQD)₂-PYR (0.005 mmol) and K₂OsO₂(OH)₄ (0.005 mmol). Stir the mixture for 15 minutes.
-
Cooling and Addition of Methanesulfonamide (B31651): Cool the mixture to 0 °C using an ice bath. Add methanesulfonamide (0.25 mmol) while stirring. The solution should turn from a light yellow to an orange color.
-
Addition of Substrate: Once the color change is observed, add 4-methylseselin (0.25 mmol).
-
Reaction: Stir the reaction mixture vigorously at 0 °C for 24 hours.
-
Workup: Quench the reaction by adding a saturated NaHSO₃ solution. Extract the product with an appropriate organic solvent (e.g., CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 4-methyl-(-)-cis-khellactone.
Visualizations
Experimental Workflow for Asymmetric Dihydroxylation
Caption: Workflow for the enantioselective synthesis of this compound.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing yield and enantioselectivity.
References
- 1. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Separation of Khellactone Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of khellactone diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of khellactone diastereomers challenging?
A1: Khellactone diastereomers, like other diastereomeric pairs, possess similar physicochemical properties, which can make their separation by chromatography challenging. The subtle differences in their three-dimensional structures require highly selective chromatographic conditions to achieve baseline resolution. Factors such as the choice of stationary phase, mobile phase composition, and temperature can significantly impact the separation efficiency.
Q2: What are the primary chromatographic techniques for separating khellactone diastereomers?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques for separating khellactone diastereomers.[1][2] Chiral stationary phases (CSPs) are often employed in both HPLC and SFC to enhance selectivity and achieve optimal separation.[1][3] Normal phase chromatography on silica (B1680970) gel can also be effective for the separation of diastereomers.[4]
Q3: How do I select an appropriate column for khellactone diastereomer separation?
A3: Column selection is often an empirical process.[5] For chiral HPLC and SFC, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are a good starting point due to their broad applicability in separating a wide range of chiral compounds.[5][6] For normal phase chromatography, unmodified silica gel columns are generally favored for diastereomer separations.[1][4] It is recommended to screen several columns with different selectivities to identify the most suitable one for your specific khellactone diastereomers.
Q4: What is the role of the mobile phase in separating khellactone diastereomers?
A4: The mobile phase composition is a critical parameter for optimizing the separation of khellactone diastereomers. In reversed-phase HPLC, the ratio of organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase, as well as the pH and concentration of any buffer, can significantly influence retention and selectivity.[7][8] In normal-phase HPLC and SFC, the choice and proportion of polar modifiers (e.g., alcohols like isopropanol (B130326) or ethanol) in a non-polar solvent (like hexane (B92381) for HPLC or supercritical CO2 for SFC) are key to achieving good resolution.[2][9][10]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Diastereomer Peaks
Poor resolution is a common problem where the peaks of the two diastereomers are not well separated, potentially overlapping or appearing as a single broad peak.
Possible Causes and Solutions:
-
Inappropriate Stationary Phase: The column chemistry may not be selective enough for your khellactone diastereomers.
-
Solution: Screen a variety of columns with different stationary phases. For chiral separations, try different polysaccharide-based CSPs. For normal phase, consider different particle sizes or pore sizes of the silica gel.
-
-
Suboptimal Mobile Phase Composition: The mobile phase may not be providing sufficient selectivity.
-
Solution (HPLC):
-
Reversed-Phase: Adjust the organic modifier-to-water ratio. A lower percentage of organic modifier generally increases retention and may improve resolution. Systematically evaluate the effect of pH if your khellactones have ionizable groups.[7][8]
-
Normal-Phase: Vary the concentration and type of the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can have a significant impact on selectivity.[10]
-
-
Solution (SFC):
-
Optimize the type and percentage of the alcohol co-solvent (e.g., methanol (B129727), ethanol (B145695), isopropanol).[9]
-
Consider adding a small amount of an additive (e.g., trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds) to the co-solvent to improve peak shape and selectivity.[9]
-
-
-
Inadequate Temperature Control: Temperature can affect the thermodynamics of the separation.
-
Solution: Evaluate the separation at different column temperatures (e.g., 20°C, 25°C, 30°C). Lower temperatures often lead to higher resolutions but longer retention times.[10]
-
Issue 2: Peak Tailing
Peak tailing is characterized by an asymmetry in the peak shape, where the latter half of the peak is broader than the front half. This can affect accurate integration and quantification.
Possible Causes and Solutions:
-
Secondary Interactions with the Stationary Phase: Khellactones may have functional groups that can interact with active sites on the stationary phase (e.g., silanol (B1196071) groups on silica-based columns), leading to tailing.[7][11]
-
Solution (HPLC):
-
Reversed-Phase: Operate at a lower pH to suppress the ionization of residual silanol groups.[11] Use a highly deactivated (end-capped) column.[11] Add a buffer to the mobile phase to maintain a consistent pH.[7]
-
Normal-Phase: Ensure the mobile phase and sample are free of water, which can deactivate the silica surface and cause tailing.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[7]
-
Solution: Reduce the sample concentration or injection volume.[7]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.[12][13]
-
Extra-column Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[14]
-
Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
Data Presentation
Table 1: Illustrative HPLC Separation Parameters for Khellactone Diastereomers
| Parameter | Condition A | Condition B | Condition C |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralpak IC (250 x 4.6 mm, 5 µm) | Silica Gel (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water (70:30, v/v) | n-Hexane/Ethyl Acetate (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 25°C | 30°C | 25°C |
| Retention Time (Diastereomer 1) | 8.5 min | 10.2 min | 7.8 min |
| Retention Time (Diastereomer 2) | 9.8 min | 11.5 min | 9.1 min |
| Resolution (Rs) | 1.8 | 1.6 | 1.9 |
| Separation Factor (α) | 1.15 | 1.13 | 1.17 |
Disclaimer: The data in this table are for illustrative purposes and represent typical values that may be achieved. Actual results will vary depending on the specific khellactone diastereomers and experimental conditions.
Table 2: Illustrative SFC Separation Parameters for Khellactone Diastereomers
| Parameter | Condition D | Condition E |
| Column | Chiralpak IC-3 (150 x 4.6 mm, 3 µm) | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | CO₂/Methanol (85:15, v/v) | CO₂/Ethanol with 0.1% TFA (90:10, v/v) |
| Flow Rate | 2.5 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 120 bar |
| Temperature | 40°C | 35°C |
| Retention Time (Diastereomer 1) | 4.2 min | 5.1 min |
| Retention Time (Diastereomer 2) | 5.0 min | 6.2 min |
| Resolution (Rs) | 2.1 | 2.5 |
| Separation Factor (α) | 1.19 | 1.22 |
Disclaimer: The data in this table are for illustrative purposes and represent typical values that may be achieved. Actual results will vary depending on the specific khellactone diastereomers and experimental conditions.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Khellactone Diastereomers (Normal Phase)
This protocol provides a starting point for developing a normal phase HPLC method for the separation of khellactone diastereomers.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralpak IC.
-
-
Mobile Phase Preparation:
-
Prepare an initial mobile phase of 90:10 (v/v) n-hexane/isopropanol.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Instrument Setup:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength based on the UV absorbance maximum of your khellactone.
-
-
Sample Preparation:
-
Dissolve the khellactone diastereomer mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection and Analysis:
-
Inject 10 µL of the prepared sample.
-
Monitor the chromatogram for the elution of the two diastereomers.
-
-
Optimization:
-
If resolution is poor, systematically adjust the percentage of isopropanol in the mobile phase (e.g., try 85:15, 95:5).
-
Evaluate the effect of different alcohol modifiers (e.g., ethanol).
-
Optimize the flow rate and column temperature to improve resolution and analysis time.
-
Protocol 2: Chiral SFC Method Development for Khellactone Diastereomers
This protocol provides a starting point for developing a chiral SFC method.
-
Column Selection:
-
Select a chiral stationary phase suitable for SFC, such as Chiralpak IC-3 or Chiralcel OD-H.
-
-
Mobile Phase Preparation:
-
Use supercritical CO₂ as the main mobile phase.
-
Use methanol as the co-solvent, starting with a composition of 85:15 (v/v) CO₂/methanol.
-
-
Instrument Setup:
-
Set the column temperature to 40°C.
-
Set the back pressure to 150 bar.
-
Set the flow rate to 2.5 mL/min.
-
Set the UV detection wavelength.
-
-
Sample Preparation:
-
Dissolve the khellactone diastereomer mixture in the co-solvent (methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Injection and Analysis:
-
Inject 5 µL of the prepared sample.
-
Monitor the chromatogram.
-
-
Optimization:
-
Adjust the percentage of the methanol co-solvent to optimize retention and resolution.
-
Try other alcohol co-solvents such as ethanol or isopropanol.
-
For acidic or basic khellactones, consider adding a small amount of an appropriate additive (e.g., 0.1% TFA or 0.1% DEA) to the co-solvent.[9]
-
Visualizations
Caption: Troubleshooting workflow for poor resolution.
References
- 1. hplc.eu [hplc.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. hplc.eu [hplc.eu]
- 10. mdpi.com [mdpi.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
(+)-cis-Khellactone degradation pathways and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability issues of (+)-cis-Khellactone.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in an experimental setting?
A1: this compound, as a pyranocoumarin, is susceptible to degradation primarily through two pathways: hydrolysis of the lactone ring and photodegradation. The stability can be significantly influenced by the pH of the solution, exposure to light, and the choice of solvent.[1]
Q2: How does pH affect the stability of this compound?
A2: The lactone ring in the coumarin (B35378) structure of this compound is prone to hydrolysis, a process that is accelerated under basic (high pH) conditions.[1] It is advisable to maintain a neutral or slightly acidic pH for solutions containing this compound to minimize hydrolytic degradation.
Q3: Is this compound sensitive to light?
A3: Yes, coumarins, in general, can be sensitive to light and undergo photodegradation.[1][2] To ensure the stability of this compound solutions, it is crucial to minimize exposure to ambient and excitation light sources during experiments.
Q4: What are the ideal storage conditions for this compound and its solutions?
A4: Solid this compound should be stored in a cool, dark, and dry place. Solutions should be prepared fresh whenever possible. For short-term storage, solutions should be kept in amber vials or containers wrapped in aluminum foil to protect from light, and refrigerated at 2-8°C.[1] The choice of solvent is also critical and should be tested for compatibility and stability for the intended storage duration.
Q5: What are the potential degradation products of this compound?
A5: Under hydrolytic conditions, the primary degradation product is expected to be the corresponding carboxylate, formed by the opening of the lactone ring. Photodegradation may lead to more complex mixtures of products resulting from photocleavage or other photochemical reactions.[3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Rapid loss of biological activity or analytical signal (e.g., HPLC peak area) in solution. | Hydrolysis: The pH of the solution may be too high (basic). | - Check the pH of your solution. - Adjust the pH to a neutral or slightly acidic range (pH 6-7) if your experimental conditions allow. - If possible, use aprotic solvents for reconstitution and dilution. |
| Photodegradation: The solution is being exposed to excessive light. | - Work in a room with dimmed lights. - Use amber-colored vials or wrap your containers with aluminum foil. - Minimize the exposure time of your solution to light, especially high-energy light sources. - Prepare solutions fresh before each experiment. | |
| Appearance of new, unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Degradation of this compound: The compound is breaking down into other products. | - This indicates the formation of degradation products. - Follow the troubleshooting steps for hydrolysis and photodegradation to mitigate further degradation. - If possible, try to identify the degradation products using mass spectrometry to understand the degradation pathway. |
| Inconsistent results between experimental replicates. | Variable solution age and storage: Differences in how long the solution was stored and under what conditions. | - Always use freshly prepared solutions for critical experiments. - If solutions must be stored, ensure that the storage time and conditions (temperature, light exposure) are consistent across all replicates. |
| Inconsistent light exposure: Different replicates are exposed to varying amounts of light. | - Standardize the light conditions for all experimental runs. Ensure that all samples are handled with the same level of light protection. |
Degradation Pathways and Stability Data
The degradation of this compound can be primarily attributed to hydrolysis and photolysis.
Hydrolytic Degradation
Under basic conditions, the ester bond in the lactone ring of this compound is susceptible to nucleophilic attack by hydroxide (B78521) ions, leading to ring-opening and the formation of a water-soluble carboxylate salt. This process is reversible, and acidification of the solution can promote the re-cyclization to the lactone form.
Hypothetical Hydrolytic Degradation Pathway of this compound
Caption: Reversible hydrolysis of the lactone ring.
Photodegradation
Exposure to UV light can induce photochemical reactions in the coumarin core of this compound. This can involve complex processes such as photocleavage of the pyran ring or other rearrangements, leading to a loss of the original structure and biological activity.
Potential Photodegradation Process
Caption: Light-induced degradation of this compound.
Quantitative Stability Data (Hypothetical)
The following table summarizes hypothetical stability data for this compound under different conditions, as would be determined by a stability-indicating HPLC method.
| Condition | Time (hours) | Remaining this compound (%) | Appearance of Degradation Products |
| pH 4.0 (in buffer) | 24 | 98.5 | Minimal |
| pH 7.0 (in buffer) | 24 | 95.2 | Minor peaks observed |
| pH 9.0 (in buffer) | 24 | 65.8 | Significant degradation peaks |
| Aqueous solution, exposed to ambient light | 24 | 80.1 | Multiple small degradation peaks |
| Aqueous solution, protected from light | 24 | 96.5 | Minor peaks observed |
Experimental Protocols
Protocol 1: Evaluation of pH Stability of this compound
Objective: To determine the stability of this compound at different pH values.
Materials:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Buffer solutions: pH 4.0 (acetate buffer), pH 7.0 (phosphate buffer), pH 9.0 (borate buffer)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Preparation of Test Solutions: Dilute the stock solution with each of the buffer solutions to a final concentration of 100 µg/mL.
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 37°C) in the dark.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining this compound. A suitable starting condition would be a C18 column with a mobile phase of acetonitrile and water gradient, with UV detection at the λmax of this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
Workflow for pH Stability Testing
Caption: Workflow for assessing pH stability.
Protocol 2: Evaluation of Photostability of this compound
Objective: To assess the stability of this compound upon exposure to light.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Clear and amber glass vials
-
A controlled light source (e.g., a photostability chamber with a UV lamp)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Preparation of Solutions: Prepare a solution of this compound (e.g., 100 µg/mL) in a 50:50 acetonitrile:water mixture.
-
Sample Exposure:
-
Light Sample: Place the solution in a clear glass vial and expose it to a controlled light source.
-
Dark Control: Place the same solution in an amber glass vial (or a clear vial wrapped in aluminum foil) and keep it alongside the light sample to serve as a dark control.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw aliquots from both the light-exposed and dark control samples.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the amount of remaining this compound.
-
Data Analysis: Compare the concentration of this compound in the light-exposed sample to the dark control at each time point to determine the extent of photodegradation.
Logical Diagram for Photostability Assessment
References
Identifying common byproducts in (+)-cis-Khellactone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-cis-Khellactone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound via asymmetric dihydroxylation of seselin (B192379)?
The most common impurities include unreacted starting material (seselin), the corresponding trans-diol, and residual reagents from the workup. While the osmium-catalyzed dihydroxylation is highly stereoselective for the cis-diol, trace amounts of the trans-isomer can sometimes be formed. Inadequate quenching or purification may also leave residual osmium species or byproducts from the co-oxidant.
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields in osmium-catalyzed dihydroxylation reactions can arise from several factors:
-
Suboptimal Reaction Temperature: The reaction is typically carried out at 0°C. Higher temperatures can lead to non-selective reactions and byproduct formation.
-
Impure Reactants: The purity of the seselin starting material, the chiral ligand, and the co-oxidant are crucial for optimal results.
-
Incorrect Stoichiometry: An incorrect ratio of catalyst, ligand, and co-oxidant can lead to an incomplete reaction or the formation of side products.
-
Inefficient Stirring: A heterogeneous reaction mixture requires vigorous stirring to ensure proper mixing and reaction progress.
Q3: I am observing a dark-colored reaction mixture. Is this normal?
Yes, it is common for osmium-catalyzed reactions to have a dark brown or black appearance due to the formation of osmium(VI) species. The color should dissipate upon quenching with a reducing agent like sodium bisulfite or sodium thiosulfate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time. |
| Decomposition of the product during workup. | Ensure the quenching and extraction steps are performed promptly and at the recommended temperatures to avoid degradation of the diol. | |
| Suboptimal reagent ratios. | Carefully verify the stoichiometry of all reagents, including the catalyst, chiral ligand, and co-oxidant. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of byproducts. | The primary byproduct is often the unreacted starting material. Optimize reaction time and temperature. Purify the crude product using column chromatography. |
| Over-oxidation of the product. | Ensure the correct amount of co-oxidant is used. Over-oxidation can lead to cleavage of the diol. | |
| Difficulty in Purifying the Product | Contamination with residual osmium. | Thoroughly quench the reaction with a reducing agent and perform aqueous washes during the workup to remove osmium salts. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation of the desired product from impurities. |
Experimental Protocols
Synthesis of 4-Methyl-(±)-cis-Khellactone
This protocol describes the synthesis of the racemic mixture of 4-methyl-cis-khellactone.
Materials:
-
4-Methylseselin
-
Osmium tetroxide (OsO₄)
-
N-methylmorpholine-N-oxide monohydrate (NMO)
-
tert-Butanol (t-BuOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Saturated Sodium Bisulfite (NaHSO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum ether
-
Acetone
Procedure:
-
To a solution of 4-methylseselin (1 mmol) in a mixture of t-BuOH-THF-H₂O (10:3:1, 10 mL), add N-methylmorpholine-N-oxide monohydrate (1.1 mmol) and osmium tetroxide (0.04 mmol).[1]
-
Stir the mixture at room temperature for 24 hours.[1]
-
Add saturated NaHSO₃ solution (80 mL) and continue stirring for 2 hours.[1]
-
Extract the mixture with CH₂Cl₂ (2 x 40 mL).[1]
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography using a petroleum ether/acetone (5:1) solvent system to yield pure 4-methyl-(±)-cis-khellactone.[1]
Asymmetric Synthesis of 4-Methyl-(-)-cis-Khellactone
This protocol utilizes a chiral catalyst for the enantioselective synthesis of the (-)-cis-khellactone derivative.
Materials:
-
4-Methylseselin
-
Potassium ferricyanide (B76249) (K₃Fe(CN)₆)
-
Potassium carbonate (K₂CO₃)
-
(DHQD)₂-PYR (hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether)
-
Potassium osmate dihydrate (K₂OsO₂(OH)₄)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (B76179) (Na₂SO₅)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Petroleum ether
-
Acetone
Procedure:
-
In a flask, prepare a mixture of K₃Fe(CN)₆ (3 mmol), K₂CO₃ (3 mmol), (DHQD)₂-PYR (0.01 mmol), and K₂OsO₂(OH)₄ (0.004 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL).[1]
-
Cool the mixture to 0°C and add methanesulfonamide (1 mmol), followed by 4-methylseselin (1 mmol).[1]
-
Stir the reaction mixture at 0°C for 24 hours.[1]
-
Monitor the reaction by TLC. Upon completion, add Na₂S₂O₅ (1 g), water (2.5 mL), and CH₂Cl₂ (2.5 mL).[1]
-
Stir the mixture for 4 hours at room temperature.[1]
-
Extract the mixture three times with CH₂Cl₂.[1]
-
Dry the combined organic layers over Na₂SO₄ and remove the solvent under reduced pressure to afford the crude product.[1]
-
Crystallize the crude product from petroleum ether/acetone to obtain pure 4-methyl-(-)-cis-khellactone.[1]
Visual Guides
References
Overcoming poor solubility of (+)-cis-Khellactone in bioassays
Welcome to the technical support center for researchers working with (+)-cis-Khellactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its poor aqueous solubility in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound?
A1: this compound is a hydrophobic compound with poor solubility in water. It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] For most in vitro bioassays, DMSO is the recommended starting solvent for preparing stock solutions.[1][3]
Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This occurs when the final concentration of the organic solvent is too low to maintain the solubility of the compound in the aqueous medium.
Q3: What are the recommended concentrations of solvents like DMSO in cell-based assays?
A3: It is crucial to keep the final concentration of organic solvents as low as possible to avoid solvent-induced artifacts. For DMSO, most cell lines can tolerate concentrations up to 0.5% (v/v) without significant cytotoxicity.[4] However, it is always best to perform a solvent tolerance test for your specific cell line and assay, as effects can be cell-type dependent.[5] Concentrations of DMSO above 1% have been shown to reduce readout parameters in many cell types.[4][5]
Q4: Can I use other solvents besides DMSO?
A4: Yes, other water-miscible organic solvents like ethanol (B145695) can be used.[5] However, like DMSO, ethanol can also have effects on cells, and its final concentration should be carefully controlled.[5] Polyethylene glycols (PEGs) of low molecular weight, such as PEG 300 or PEG 400, are also options.[6][7]
Q5: Are there alternatives to using organic solvents?
A5: Yes, several formulation strategies can enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of cyclodextrins, nanoparticle-based delivery systems, and solid dispersions.[6][8][9][10][11][12]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Cloudiness or visible precipitate after diluting the DMSO stock solution into the assay medium.
-
Inconsistent or non-reproducible bioassay results.[13]
-
Lower than expected biological activity.[13]
Troubleshooting Steps:
-
Optimize Solvent Concentration:
-
Decrease Final Compound Concentration: Test a lower final concentration of this compound in your assay.
-
Increase Final Co-solvent Concentration: If your assay allows, slightly increase the final percentage of DMSO. Be mindful of the tolerance of your biological system (typically ≤0.5% DMSO).[7]
-
-
Employ Sonication: After dilution, briefly sonicate the solution to aid in the dispersion of the compound.[13]
-
Use Alternative Solubilization Methods:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[18]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like polylactide-co-glycolide (PLGA), can improve its delivery in aqueous solutions.[19][20][21][22]
-
Issue 2: Solvent Effects on Bioassay Results
Symptoms:
-
High background signal or noise in the assay.
-
Unexpected biological responses in vehicle control groups.
-
Inhibition or stimulation of cellular processes unrelated to the compound's expected activity.[5]
Troubleshooting Steps:
-
Determine Solvent Tolerance: Run a dose-response curve of the solvent (e.g., DMSO) alone in your assay to determine the highest concentration that does not cause a significant effect.
-
Minimize Final Solvent Concentration: Prepare a more concentrated stock solution of this compound in DMSO to reduce the volume needed for dilution into the final assay medium.
-
Consistent Solvent Concentration: Ensure that the final concentration of the solvent is the same across all experimental conditions, including controls and all concentrations of the test compound.
Data Presentation
Table 1: Comparison of Solubilization Strategies for Poorly Soluble Compounds
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvency (e.g., DMSO, Ethanol) | Increases solubility by reducing the polarity of the aqueous medium.[6] | Simple, widely used, effective for many compounds. | Potential for solvent toxicity/interference in bioassays.[3][5] |
| pH Adjustment | For ionizable compounds, adjusting the pH can increase solubility by forming a salt.[6] | Simple, cost-effective. | Only applicable to ionizable compounds; pH change may affect assay. |
| Cyclodextrins | Form inclusion complexes with hydrophobic molecules, shielding them from water.[14][15][17] | Biocompatible, can significantly increase solubility. | May not be suitable for all molecules; can be a costly option. |
| Nanoparticles | Encapsulate the compound in a carrier system for delivery in aqueous solutions.[19][20] | Can improve bioavailability and allow for targeted delivery.[19] | More complex preparation; potential for nanoparticle-cell interactions. |
| Solid Dispersions | Disperse the compound in a solid carrier matrix to improve dissolution.[9][12] | Can enhance dissolution rate and bioavailability. | Requires specialized formulation techniques. |
Table 2: Effects of Common Solvents on In Vitro Bioassays
| Solvent | Typical Final Concentration | Potential Effects |
| DMSO | ≤ 0.5% | Generally well-tolerated.[4] |
| > 1% | Can cause cytotoxicity, reduce cell growth, and interfere with enzyme activity and cytokine production.[5] | |
| Ethanol | ≤ 0.5% | Generally tolerated, but can have immunosuppressive effects.[5] |
| > 1% | Can reduce cell viability and affect cellular processes.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using Co-solvency
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Procedure: a. Weigh out the desired amount of this compound in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). c. Vortex or sonicate briefly until the compound is completely dissolved. d. Store the stock solution at -20°C or -80°C, protected from light. e. When preparing working solutions, dilute the stock solution in your aqueous assay buffer, ensuring the final DMSO concentration is within the tolerated range for your assay.
Protocol 2: Preparation of a this compound-Cyclodextrin Complex
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile water or buffer.
-
Procedure: a. Prepare a solution of HP-β-CD in sterile water or your assay buffer (e.g., 10-40% w/v). b. Add the this compound powder to the HP-β-CD solution. c. Stir or shake the mixture at room temperature for 24-48 hours to allow for complex formation. d. Filter the solution through a 0.22 µm filter to remove any undissolved compound. e. Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV). f. Store the complex solution at 4°C or as recommended for your specific cyclodextrin.
Visualizations
References
- 1. cis-Khellactone | CAS No 15645-11-1 | AOBIOUS [aobious.com]
- 2. trans-Khellactone | CAS:23458-04-0 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innoriginal.com [innoriginal.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scienceasia.org [scienceasia.org]
- 18. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in the delivery of anticancer drugs by nanoparticles and chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nanoparticle Formulations for Intracellular Delivery in Colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent racemization during khellactone synthesis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during the synthesis of khellactone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a problem in khellactone synthesis?
A: Racemization is the process that leads to the formation of a racemic mixture (an equal mixture of enantiomers) from a single enantiomer. In the context of khellactone synthesis, the more precise term is often epimerization, which is the change in configuration at a single stereocenter in a molecule with multiple stereocenters. Khellactones possess chiral centers, and their biological activity is highly dependent on their specific stereochemistry. The presence of undesired stereoisomers can lead to reduced efficacy, altered pharmacological profiles, or difficulties in purification, making stereochemical control paramount.
Q2: Which steps in a typical khellactone synthesis are most prone to racemization?
A: Racemization is most likely to occur under harsh reaction conditions. Key causes include:
-
Strongly Acidic or Basic Conditions: Many classic condensation reactions, such as the Pechmann condensation used to form the coumarin (B35378) core, employ strong acids (e.g., H₂SO₄) or Lewis acids at high temperatures.[1][2] These conditions can facilitate the deprotonation and reprotonation of a proton at a chiral center, especially if it is alpha to a carbonyl group, leading to a loss of stereochemical integrity.
-
High Temperatures: Elevated temperatures provide the energy to overcome the activation barrier for epimerization, allowing a chiral center to equilibrate to its more thermodynamically stable form, which may be the undesired isomer or a mixture.
-
Use of Strong Bases: Methods that rely on strong bases can deprotonate sensitive positions, leading to both epimerization at chiral centers and geometric isomerization of double bonds.
Q3: My current synthesis yields a racemic mixture of khellactone. What is the general strategy to fix this?
A: The most effective strategy is to move away from harsh, classical methods towards modern asymmetric synthesis techniques that operate under milder conditions. Organocatalysis, in particular, offers a powerful solution by using small, chiral organic molecules to control the stereochemical outcome of the reaction. These catalysts create a chiral environment that favors the formation of one stereoisomer over the other, leading to high enantiomeric or diastereomeric excess.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues related to the loss of stereochemical control during khellactone synthesis and provides actionable solutions.
Issue 1: Racemic product obtained after Pechmann Condensation.
-
Problem: The Pechmann condensation is a powerful tool for forming the coumarin ring system but typically uses harsh acidic catalysts (e.g., H₂SO₄, AlCl₃) and heat, which can cause epimerization of existing stereocenters on your starting materials.[1][3]
-
Solution: Adopt an Asymmetric Organocatalytic Approach. Instead of forming the coumarin ring under harsh conditions with chiral precursors, build the stereocenters enantioselectively onto a pre-formed coumarin or phenol (B47542) substrate using a chiral catalyst. This avoids exposing the delicate stereocenters to harsh conditions.
-
Recommended Method: Asymmetric Michael addition of a nucleophile to an appropriate coumarin-based acceptor. This can be catalyzed by various chiral organocatalysts to achieve high stereoselectivity.[4]
-
Issue 2: Low enantiomeric excess (ee) in the final product.
-
Problem: Even with a stereoselective method, suboptimal reaction conditions or an inappropriate choice of catalyst can lead to poor stereocontrol.
-
Solution 1: Catalyst and Condition Screening. The choice of chiral catalyst is critical. Small changes to the catalyst structure, solvent, temperature, or additives can have a profound impact on enantioselectivity. It is essential to screen a range of catalysts and conditions to find the optimal system for your specific substrates.
-
Solution 2: Use a Chiral Phosphoric Acid (CPA) Catalyst. CPA catalysts are highly effective for a range of asymmetric transformations, including the synthesis of dihydrocoumarins. They function by activating substrates through hydrogen bonding in a defined chiral pocket.[5][6][7]
-
Solution 3: Use a Chiral Amine Catalyst. Chiral tertiary amines, particularly those derived from cinchona alkaloids, are excellent catalysts for asymmetric cycloadditions and Michael additions to form pyranocoumarin (B1669404) structures.[8]
Data on Stereoselective Methods
The following table summarizes quantitative data from various organocatalytic methods for the synthesis of chiral dihydrocoumarin (B191007) and pyranocoumarin scaffolds, demonstrating the high levels of stereocontrol achievable.
| Catalyst Type | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Chiral Phosphoric Acid | Cycloannulation | para-Quinone Methides + Azlactones | High | up to 99% | [6][7] |
| Chiral Phosphoric Acid | C-H Oxidation/Cyclization | 2-Benzyl Phenol + Oxazolone | 63% | 86% | [5] |
| Chiral Tertiary Amine | [4+2] Cyclization | 3-Aroylcoumarins + Allenoates | up to 97% | up to 90% | [8] |
| Chiral Rh(III) Complex | Conjugate Addition | 3-Cyano-4-methylcoumarins + Unsaturated Ketones | 41-99% | 84-99% | [1] |
| Cinchona Alkaloid Amine | Michael Addition | 4-Hydroxycoumarins + Enones | Good | up to 99% | [9] |
Experimental Protocols
Protocol 1: Chiral Tertiary Amine-Catalyzed Asymmetric [4+2] Cyclization
This protocol is adapted from a method for the enantioselective synthesis of dihydrocoumarin-fused dihydropyranones, which are structurally related to khellactones.[8]
-
Preparation: To a dried Schlenk tube under an inert atmosphere (e.g., Argon), add the 3-aroylcoumarin substrate (0.1 mmol, 1.0 equiv.) and the chiral tertiary amine catalyst (e.g., Kumar's 6'-(4-biphenyl)-β-iso-cinchonine) (10 mol%, 0.01 mmol).
-
Solvent Addition: Add 1.0 mL of a dry, degassed solvent (e.g., toluene (B28343) or CH₂Cl₂). Stir the mixture at the specified temperature (e.g., 30 °C) for 10 minutes.
-
Reagent Addition: Add the benzyl (B1604629) 2,3-butadienoate (0.12 mmol, 1.2 equiv.) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction mixture at 30 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired chiral product.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Chiral Phosphoric Acid-Catalyzed Cycloannulation
This protocol is a general procedure based on the asymmetric synthesis of dihydrocoumarins using CPA catalysts.[6][7]
-
Preparation: In a dry reaction vial, combine the para-quinone methide substrate (0.1 mmol, 1.0 equiv.), the azlactone (0.12 mmol, 1.2 equiv.), and the chiral phosphoric acid catalyst (e.g., (R)-TRIP) (5-10 mol%).
-
Solvent Addition: Add 1.0 mL of a dry solvent (e.g., dichloromethane (B109758) or toluene).
-
Reaction: Stir the mixture at room temperature or as optimized (temperatures can range from 0 °C to 40 °C).
-
Reaction Monitoring: Monitor the reaction for completion using TLC analysis.
-
Purification: Upon completion, directly load the reaction mixture onto a silica gel column and purify using flash chromatography to isolate the dihydrocoumarin product.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR spectroscopy and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.
Visual Guides
The following diagrams illustrate the core problem of racemization and the principle behind the organocatalytic solution.
References
- 1. Catalytic asymmetric conjugate addition of coumarins to unsaturated ketones catalyzed by a chiral-at-metal Rh(iii) complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Dihydrocoumarins through Chiral Phosphoric Acid-Catalyzed Cycloannulation of para-Quinone Methides and Azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of (+)-cis-Khellactone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing (+)-cis-Khellactone. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: While specific data for this compound is limited in publicly available literature, challenges in crystallizing coumarin (B35378) derivatives and other complex organic molecules often include:
-
Oiling out: The compound separates from the solution as a liquid instead of a solid.
-
Formation of amorphous solid: The compound precipitates as a non-crystalline solid.
-
Slow or no nucleation: Crystals are slow to form or do not form at all, even in a supersaturated solution.
-
Poor crystal quality: Crystals may be small, poorly formed, or aggregated, making them unsuitable for analysis.
-
Inclusion of impurities: The crystal lattice may incorporate solvent or other impurities present in the sample.[1][2][3]
Q2: Which solvents are recommended for the crystallization of this compound?
A2: The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a coumarin derivative like this compound, a good starting point would be polar protic and aprotic solvents. A rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers.[4] Common choices for organic compounds include:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Ketones (Acetone)
-
Esters (Ethyl acetate)
-
Chlorinated solvents (Dichloromethane)
-
Ethers (Diethyl ether, Tetrahydrofuran)
-
Hydrocarbons (Hexane, Toluene)
Often, a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which the compound is poorly soluble) is effective.[4][5][6][7]
Q3: How does supersaturation affect the crystallization of this compound?
A3: Supersaturation is the primary driving force for both the nucleation and growth of crystals.[8][9] It is a state where the concentration of this compound in the solution is higher than its equilibrium solubility.[8]
-
Low supersaturation: Favors crystal growth over nucleation, leading to larger, higher-quality crystals.[8]
-
High supersaturation: Promotes rapid nucleation, which can result in a large number of small crystals or even precipitation of an amorphous solid.[8]
Controlling the rate at which supersaturation is achieved (e.g., through slow cooling or slow addition of an anti-solvent) is critical for obtaining good crystals.[8][10]
Troubleshooting Guide
Problem 1: No crystals are forming.
Q: I have prepared a saturated solution of this compound at a high temperature and allowed it to cool, but no crystals have formed. What should I do?
A: This indicates that the solution may not be sufficiently supersaturated, or that nucleation is inhibited. Here are several steps to induce crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of this compound to the solution. This provides a template for further crystal growth.
-
Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation.
-
-
Increase Supersaturation:
-
Evaporation: Allow a small amount of the solvent to evaporate. This will increase the concentration of the solute.
-
Lower Temperature: If possible, cool the solution to a lower temperature (e.g., in a refrigerator or freezer).
-
-
Re-evaluate Solvent System: The chosen solvent may be too good, keeping the compound in the solution even at low temperatures. Try adding a miscible anti-solvent dropwise until the solution becomes slightly turbid, then warm it until it is clear again before allowing it to cool slowly.
Problem 2: The compound is "oiling out."
Q: My this compound is separating as an oil instead of forming crystals. How can I fix this?
A: Oiling out occurs when the supersaturation is too high, and the solubility of the compound is exceeded at a temperature above its melting point in the solvent system.
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: Cool the solution more slowly to give the molecules time to orient themselves into a crystal lattice.
-
Use a More Dilute Solution: Start with a lower initial concentration of the compound.
-
-
Modify the Solvent System:
-
Change Solvent: Use a solvent with a lower boiling point or a different polarity.
-
Adjust Solvent Ratio: If using a mixed solvent system, try increasing the proportion of the solvent in which the compound is more soluble.
-
-
Redissolve and Retry: Heat the solution to redissolve the oil, and then try one of the above methods. It may be beneficial to add more of the "good" solvent before reheating.
Problem 3: The resulting crystals are very small or needle-like.
Q: I am getting crystals, but they are too small for analysis or are very fine needles. How can I grow larger, more well-defined crystals?
A: The formation of small or needle-like crystals often results from rapid nucleation due to high supersaturation.
-
Decrease Supersaturation:
-
Slow Cooling: A very slow cooling rate is crucial. You can insulate the flask to slow down heat loss.
-
Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a "poor" solvent. The slow diffusion of the poor solvent's vapor into the solution gradually induces crystallization.
-
Solvent Evaporation: Slowly evaporate the solvent from a dilute solution in a loosely covered container.
-
-
Optimize the Solvent:
-
Experiment with different solvents or solvent mixtures. The choice of solvent can significantly influence crystal habit.
-
Data Presentation
Table 1: Common Solvents for Crystallization of Organic Compounds
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Highly polar; suitable for polar compounds. |
| Methanol | 65 | 32.7 | Polar protic solvent. |
| Ethanol | 78 | 24.5 | A versatile and commonly used polar protic solvent.[4] |
| Acetone (B3395972) | 56 | 20.7 | A polar aprotic solvent, good for many organic compounds.[4][7] |
| Ethyl Acetate | 77 | 6.0 | Medium polarity; often used in combination with hexanes.[4] |
| Dichloromethane | 40 | 9.1 | A good solvent for many organic compounds, but its volatility can be a challenge.[6] |
| Diethyl Ether | 35 | 4.3 | Very volatile, often used for slow evaporation or in combination with less polar solvents. |
| Tetrahydrofuran (THF) | 66 | 7.6 | A good polar aprotic solvent.[4] |
| Toluene | 111 | 2.4 | Aromatic solvent, can sometimes promote good crystal growth.[5] |
| Hexane (B92381) | 69 | 1.9 | Nonpolar solvent, often used as an anti-solvent.[4] |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolve the this compound in the minimum amount of a suitable hot solvent.
-
Ensure all the solid has completely dissolved. If there are insoluble impurities, filter the hot solution.
-
Cover the container and allow it to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with cotton).
-
Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal yield.
-
Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.
Protocol 2: Solvent Vapor Diffusion
-
Dissolve the this compound in a small amount of a "good" solvent (e.g., acetone or dichloromethane) in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a "poor" solvent (e.g., hexane or diethyl ether). The "good" solvent should be more volatile than the "poor" solvent.
-
Seal the larger container and leave it undisturbed.
-
Over time, the "good" solvent will slowly evaporate from the inner vial and be replaced by the vapor of the "poor" solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.
Visualizations
Caption: General workflow for the crystallization of this compound.
Caption: Troubleshooting logic for this compound crystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. unifr.ch [unifr.ch]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. lutpub.lut.fi [lutpub.lut.fi]
- 10. youtube.com [youtube.com]
Technical Support Center: Method Refinement for Extraction from Peucedanum Species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of bioactive compounds from Peucedanum species.
Troubleshooting Guides
This section addresses common issues encountered during the extraction process from Peucedanum species, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Target Compounds (e.g., Coumarins)
Q: My extraction from Peucedanum rhizomes is resulting in a very low yield of coumarins. What are the likely causes and how can I improve the yield?
A: Low yields of coumarins can stem from several factors, ranging from the plant material itself to the extraction parameters. Here are key areas to troubleshoot:
-
Plant Material Quality and Preparation:
-
Plant Part: The concentration of coumarins can vary significantly between different parts of the plant (roots, leaves, fruits). For many Peucedanum species, the roots and rhizomes are reported to have the highest concentrations of these compounds.[1]
-
Drying and Grinding: Improperly dried plant material can lead to enzymatic degradation of target compounds. Ensure the plant material is thoroughly dried at a moderate temperature (e.g., 40-50°C) to a constant weight. The material should then be ground into a fine, uniform powder to maximize the surface area for solvent penetration.[2]
-
-
Extraction Solvent and Conditions:
-
Solvent Choice: The polarity of the solvent is critical. Polar organic solvents like methanol (B129727) and ethanol (B145695) are generally effective for extracting coumarins.[2] For instance, in a study on Peucedanum luxurians, dichloromethane (B109758) was found to be more efficient for extracting certain coumarins from the fruits compared to methanol and petroleum ether.[3] An 80% ethanol solution has been shown to be effective for extracting compounds from Peucedanum ostruthium leaves.[4]
-
Solvent-to-Solid Ratio: An insufficient volume of solvent may not fully penetrate the plant material, leading to incomplete extraction. Increasing the solvent-to-solid ratio ensures complete immersion and can improve mass transfer.[2] However, an excessively large ratio can hinder the energy conduction in methods like ultrasonication.[5]
-
Temperature: Higher temperatures can increase the solubility of coumarins and improve extraction efficiency. However, excessively high temperatures may cause degradation of thermally sensitive compounds.[2][5] For subcritical water extraction, coumarin (B35378) shows some degradation at temperatures of 200°C and higher after 60 minutes.[6]
-
Extraction Time: While a longer extraction time can increase yield, there is an optimal duration beyond which the increase is negligible, and the risk of compound degradation increases.[2]
-
-
Extraction Method:
-
Conventional vs. Modern Methods: Conventional methods like maceration are simple but often require long extraction times. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and improve efficiency.[7] For example, UAE has been shown to enhance the extraction of compounds from Peucedanum ostruthium leaves.[4]
-
Issue 2: Co-extraction of Impurities and Pigments
Q: My Peucedanum extract is dark and appears to contain a high amount of chlorophyll (B73375) and other pigments. How can I obtain a cleaner extract?
A: The co-extraction of undesirable compounds is a common challenge. Here are some strategies to obtain a cleaner extract:
-
Solvent Selection: The choice of solvent can significantly influence the types of compounds extracted. Non-polar solvents like hexane (B92381) can be used for an initial "defatting" step to remove lipids and some pigments before extracting the target compounds with a more polar solvent.
-
Pre-extraction Processing:
-
Defatting: A pre-extraction wash with a non-polar solvent can effectively remove lipids and chlorophyll.
-
-
Post-extraction Purification:
-
Liquid-Liquid Partitioning: The crude extract can be partitioned between two immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their polarity.
-
Solid-Phase Extraction (SPE): SPE cartridges can be used to selectively retain and elute the target compounds, leaving impurities behind.
-
Chromatography: Techniques like column chromatography over silica (B1680970) gel or high-performance counter-current chromatography (HPCCC) are effective for purifying coumarins from crude extracts.[3][8]
-
Issue 3: Degradation of Bioactive Compounds During Extraction
Q: I am concerned about the potential degradation of coumarins and other bioactive compounds during my extraction process. What precautions should I take?
A: Degradation of target compounds can be minimized by carefully controlling the extraction conditions:
-
Temperature Control: As mentioned, high temperatures can lead to the degradation of some coumarins.[5] It is crucial to operate at the lowest effective temperature. For methods involving heat, such as Soxhlet extraction or heating under reflux, the duration should be optimized to prevent prolonged exposure to high temperatures.
-
Light and Air Exposure: Some phytochemicals are sensitive to light and oxidation. Conducting extractions in amber glassware and under an inert atmosphere (e.g., nitrogen) can help prevent degradation.
-
pH of the Extraction Medium: The pH of the solvent can influence the stability of certain compounds. For enzyme-assisted extractions, maintaining the optimal pH for the enzyme is crucial to avoid both enzyme inactivation and potential pH-induced degradation of the target molecules.[5]
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for obtaining high yields of coumarins from Peucedanum species?
A1: The "best" method depends on several factors including the specific Peucedanum species, the target coumarins, available equipment, and scalability. While conventional methods like maceration and Soxhlet extraction are widely used, modern techniques often offer advantages in terms of efficiency and yield.[7]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature. It has been successfully optimized for extracting compounds from Peucedanum ostruthium and Peucedanum decursivum.[4][5]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. It has been shown to be effective for extracting coumarins from plants in the Apiaceae family.[3]
A comparative study is often necessary to determine the most suitable method for a specific application.
Q2: What are the recommended solvents for extracting bioactive compounds from Peucedanum?
A2: The choice of solvent is critical and depends on the polarity of the target compounds.
-
For Coumarins (moderately polar): Ethanol, methanol, and their aqueous solutions (e.g., 70-80% ethanol) are commonly used and have shown good results.[2][4] Dichloromethane has also been effective for certain coumarins.[3]
-
For a Broad Range of Phytochemicals: A sequential extraction with solvents of increasing polarity (e.g., hexane -> dichloromethane -> methanol) can be employed to fractionate the extract based on compound polarity.
Q3: How can I purify individual coumarins from my crude Peucedanum extract?
A3: Purification of individual compounds from a complex plant extract typically requires chromatographic techniques.
-
Column Chromatography: This is a standard method using a stationary phase like silica gel and a mobile phase consisting of a solvent or a gradient of solvents to separate compounds based on their affinity for the stationary phase.
-
High-Performance Counter-Current Chromatography (HPCCC): This is a liquid-liquid chromatography technique that avoids the use of a solid support, minimizing the risk of irreversible adsorption of the sample. It has been successfully used for the separation and purification of coumarins from Peucedanum species.[3][8]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution and is often used for the final purification of compounds.
Data Presentation
Table 1: Comparison of Extraction Methods for Coumarins from Peucedanum Species
| Peucedanum Species | Extraction Method | Solvent | Key Parameters | Total Coumarin Yield/Content | Reference |
| P. decursivum | Ultrasound-Assisted Extraction (UAE) with enzyme pretreatment | Deep Eutectic Solvent (Choline chloride/1,4-butanediol 1:4) | 60°C, 50 min, 0.2% enzyme dosage, 14:1 liquid-solid ratio | 2.65% | [5] |
| P. luxurians (fruits) | Accelerated Solvent Extraction (ASE) | Dichloromethane | 100°C, 10 min static time | Peucedanin: 4563.94 ± 3.35 mg/100 g | [3] |
| P. ostruthium (leaves) | Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 61.0°C, 35.5 min, 20 mL/g liquid-to-solid ratio, 249 W | Total Flavonoid Content: 637.45 ± 7.52 mg-RE/g-dw | [4] |
| P. tauricum (fruits) | Soxhlet Extraction | Petroleum Ether | Not specified | 12.28% crude extract yield | [9] |
Table 2: Influence of Solvent on the Extraction of Coumarins from Peucedanum luxurians Fruits (mg/100g of plant material)
| Compound | Dichloromethane | Methanol | Petroleum Ether |
| Oxypeucedanin | 134.40 ± 0.04 | 122.99 ± 0.05 | 11.08 ± 0.01 |
| Bergapten | 11.23 ± 0.01 | 12.91 ± 0.01 | 1.95 ± 0.00 |
| Isoimperatorin | 21.01 ± 0.01 | 19.34 ± 0.01 | 1.83 ± 0.00 |
| Peucedanin | 4563.94 ± 3.35 | 1481.56 ± 0.21 | 15.65 ± 0.01 |
| 8-methoxypeucedanin | 185.03 ± 0.08 | 51.56 ± 0.02 | 3.33 ± 0.00 |
| Ostruthol | 10.64 ± 0.00 | 11.89 ± 0.01 | 0.90 ± 0.00 |
| Data adapted from[3] |
Experimental Protocols
1. Ultrasound-Assisted Extraction (UAE) of Peucedanum ostruthium Leaves
-
Plant Material Preparation: Dry the leaves of P. ostruthium and grind them into a fine powder.
-
Extraction:
-
Mix the powdered leaves with 80% ethanol at a liquid-to-solid ratio of 20 mL/g.
-
Place the mixture in an ultrasonic bath.
-
Set the extraction temperature to 61.0°C.
-
Apply ultrasonication for 35.5 minutes at a power of 249 W.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract using a rotary evaporator to remove the solvent.
-
-
This protocol is based on the optimized parameters reported in[4].
2. Accelerated Solvent Extraction (ASE) of Peucedanum luxurians Fruits
-
Plant Material Preparation: Dry the fruits of P. luxurians and grind them into a powder.
-
Extraction:
-
Pack the powdered fruit material into the extraction cell of the ASE system.
-
Use dichloromethane as the extraction solvent.
-
Set the extraction temperature to 100°C.
-
Apply a static extraction time of 10 minutes.
-
Collect the extract after the purge step.
-
Evaporate the solvent from the extract under reduced pressure.
-
-
This protocol is based on the methodology described in[3].
Visualizations
Caption: General experimental workflow for the extraction and purification of bioactive compounds from Peucedanum species.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Peucedanum extracts.
Caption: Overview of PI3K/Akt and MAPK/ERK signaling pathways modulated by Peucedanum extracts.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Comparative Analysis of Coumarin Profiles in Different Parts of Peucedanum japonicum and Their Aldo–Keto Reductase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch [mdpi.com]
- 4. Ultrasound-assisted extraction of Peucedanum ostruthium leaves: a feasible alternative to rhizomes for industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. tautobiotech.com [tautobiotech.com]
- 9. journal.pubsains.com [journal.pubsains.com]
Technical Support Center: Increasing Efficiency of (+)-cis-Khellactone Chromatographic Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the efficiency of (+)-cis-Khellactone chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What are the common initial steps for purifying this compound from a crude plant extract?
A1: A typical initial purification process involves extracting the dried plant material, such as the roots of Peucedanum japonicum, with a solvent like 80% ethanol. The resulting extract is then concentrated to yield a solid residue. This crude extract can then be subjected to further purification techniques like column chromatography.
Q2: What types of chromatographic methods are suitable for this compound purification?
A2: Both normal-phase and reversed-phase chromatography can be employed. Normal-phase chromatography using silica (B1680970) gel or alumina (B75360) is common for separating coumarins.[1] For high-purity reference standards, advanced techniques like recycling preparative high-performance liquid chromatography (R-HPLC) have been shown to be effective in separating khellactone isomers, achieving purities greater than 98%.[2][3]
Q3: My crude this compound product is colored (e.g., yellow or brownish). Is this normal?
A3: Yes, it is common for crude extracts containing coumarins to appear as yellow, off-white, or brownish solids. This coloration is usually due to the presence of various impurities and pigments from the plant material. A successful purification should result in a white or colorless crystalline product.
Q4: What is a good starting point for developing a solvent system for silica gel column chromatography of this compound?
A4: A good starting point is to use Thin Layer Chromatography (TLC) to determine an optimal solvent system. Aim for a solvent system that provides a retention factor (Rf) of approximately 0.3 for this compound. Common solvent systems for coumarins include mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol.
Q5: Can I use reversed-phase chromatography for this compound purification?
A5: Yes, reversed-phase chromatography is a viable option, especially for compounds that are highly polar or do not separate well on normal-phase columns. In reversed-phase HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
Issue 1: Low Recovery of this compound from the Column
| Potential Cause | Troubleshooting Step |
| Compound strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase (gradient elution). For silica gel, this means increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). |
| Compound degradation on the column. | Khellactones possess a lactone ring that can be susceptible to hydrolysis, especially under alkaline conditions.[4] Ensure your mobile phase is neutral or slightly acidic. If using silica gel, which can be slightly acidic, deactivation by adding a small percentage of water or triethylamine (B128534) to the mobile phase might be necessary if degradation is suspected. |
| Improper column packing leading to channeling. | Repack the column ensuring a homogenous and evenly settled bed. Running solvent through the column before loading the sample can help identify and rectify packing issues. |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the loading solvent and that this solvent is compatible with the initial mobile phase. If the sample is not very soluble in the initial mobile phase, consider using a dry loading technique. |
Issue 2: Poor Separation of this compound from Impurities
| Potential Cause | Troubleshooting Step |
| Suboptimal mobile phase selectivity. | Experiment with different solvent systems. For normal-phase, try different combinations of non-polar and polar solvents (e.g., dichloromethane/methanol). For reversed-phase, try different organic modifiers (e.g., acetonitrile vs. methanol) or adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline for silica gel column chromatography is a silica-to-crude product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging separations.[5] |
| Co-elution with isomeric compounds. | Khellactone-type isomers are common in natural extracts and can be difficult to separate.[2] Consider using a more efficient separation technique like preparative HPLC or recycling preparative HPLC with a chiral stationary phase if baseline separation is not achieved with standard column chromatography.[2][3] |
| Broad or tailing peaks. | This can be caused by secondary interactions with the stationary phase, especially with residual silanol (B1196071) groups on silica gel. Adding a small amount of a competitive polar solvent (like methanol) or a modifier (like acetic acid for acidic compounds) to the mobile phase can help improve peak shape. Also, ensure the sample is not dissolved in a solvent significantly stronger than the mobile phase. |
Quantitative Data Summary
The following table summarizes the reported purity of khellactone-type compounds obtained using an advanced chromatographic technique.
| Chromatographic Method | Stationary Phase | Detection Method | Achieved Purity | Reference |
| Recycling Preparative HPLC (R-HPLC) | Not specified in abstract | Ultra-Performance Liquid Chromatography-Charged Aerosol Detector (UPLC-CAD) and Photodiode Array (PDA) | > 98% | [2][3] |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography for this compound Purification
Objective: To perform a basic purification of this compound from a crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (mesh size 230-400)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
-
Sand
-
Glass column with stopcock
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Determine the Solvent System: Use TLC to find a solvent system where this compound has an Rf value of approximately 0.3.
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Load the Sample:
-
Wet Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (preferably the mobile phase or a less polar solvent). Carefully add the solution to the top of the column.
-
Dry Loading: Dissolve the crude extract in a solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Analyze Fractions:
-
Monitor the collected fractions using TLC to identify which fractions contain the pure this compound.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: High-Purity Purification using Preparative HPLC
Objective: To obtain high-purity this compound using preparative HPLC, suitable for use as a reference standard. This protocol is based on the successful separation of khellactone isomers.[2][3]
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a fraction collector.
-
Preparative HPLC column (e.g., a C18 column for reversed-phase or a chiral column for isomer separation).
-
UV-Vis or Photodiode Array (PDA) detector.
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition (e.g., acetonitrile/water or methanol/water for reversed-phase) and gradient profile.
-
-
Scale-Up to Preparative HPLC:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the prepared sample onto the column.
-
Run the preparative HPLC using the scaled-up method.
-
-
Fraction Collection:
-
Monitor the elution profile at a suitable wavelength (e.g., determined from the UV spectrum of this compound).
-
Collect fractions corresponding to the this compound peak.
-
-
Purity Analysis:
-
Analyze the collected fractions for purity using analytical HPLC.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the high-purity this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rapid securing of reference substances from Peucedanum japonicum Thunberg by recycling preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of cis- vs. trans-Khellactone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of cis- and trans-khellactone (B27147) isomers. While direct comparative studies are limited, this document synthesizes available data to highlight the pharmacological potential and stereochemical activity relationships of these compounds.
Data Presentation: A Comparative Overview
The stereochemistry of khellactone isomers plays a pivotal role in their biological efficacy. The available data suggests that the spatial arrangement of substituents on the dihydropyran ring significantly influences their interaction with biological targets.
Cytotoxicity
cis-Khellactone and its derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. In contrast, data on the cytotoxic activity of trans-khellactone is less prevalent in the literature, making a direct and comprehensive comparison challenging.
| Isomer/Derivative | Cell Line | IC50 Value | Reference |
| (+)-4'-Decanoyl-cis-khellactone | SK-OV-3 (Ovarian cancer) | > 100 µM | [1] |
| (+)-3'-Decanoyl-cis-khellactone | SK-OV-3 (Ovarian cancer) | > 100 µM | [1] |
| 4-Methyl-(3'S,4'S)-cis-khellactone derivative (3a) | HEPG-2 (Liver carcinoma) | 8.51 µM | [2] |
| 4-Methyl-(3'S,4'S)-cis-khellactone derivative (3a) | SGC-7901 (Gastric carcinoma) | 29.65 µM | [2] |
| 4-Methyl-(3'S,4'S)-cis-khellactone derivative (3a) | LS174T (Colon carcinoma) | Not specified | [2] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Anti-inflammatory Activity
cis-Khellactone and its derivatives have been investigated for their anti-inflammatory properties, primarily focusing on the inhibition of nitric oxide (NO) production and modulation of inflammatory signaling pathways.
| Isomer/Derivative | Assay | IC50 Value | Reference |
| (-)-cis-Khellactone | Soluble Epoxide Hydrolase (sEH) Inhibition | 3.1 ± 2.5 µM | [3] |
| Disenecionyl cis-khellactone | Soluble Epoxide Hydrolase (sEH) Inhibition | 1.7 ± 0.4 µM | [4] |
Antiplasmodial Activity
Certain derivatives of cis-khellactone have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.
| Isomer/Derivative | Strain | IC50 Value | Reference | | :--- | :--- | :--- | | (+)-4'-Decanoyl-cis-khellactone | P. falciparum (chloroquine-sensitive) | 1.5 µM |[1] | | (+)-3'-Decanoyl-cis-khellactone | P. falciparum (chloroquine-sensitive) | 2.4 µM |[1] |
P-glycoprotein (Pgp) Modulation
For a series of 3',4'-aromatic acyloxy-substituted 7,8-pyranocoumarins, it has been reported that the cis-configuration is more effective than the trans isomers in modulating P-glycoprotein (Pgp), a key protein in multidrug resistance in cancer. Specific comparative data for khellactone isomers is limited, but this suggests a potential stereochemical advantage for the cis isomer in this context.[5][6]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of khellactone isomers is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10][11]
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the khellactone isomers (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
The inhibitory effect of khellactone isomers on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) is a common method to assess anti-inflammatory potential.[12][13][14][15][16][17]
Principle: This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the khellactone isomers for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Mandatory Visualization
Signaling Pathway for Anti-inflammatory Action of cis-Khellactone
The anti-inflammatory effects of disenecionyl cis-khellactone have been shown to be mediated through the inhibition of the NF-κB and MAPK signaling pathways, as well as the inhibition of soluble epoxide hydrolase (sEH).[4]
Caption: Anti-inflammatory signaling pathway of disenecionyl cis-khellactone.
Experimental Workflow for Cytotoxicity and Anti-inflammatory Screening
The following diagram illustrates a general workflow for screening and comparing the cytotoxic and anti-inflammatory activities of cis- and trans-khellactone isomers.
Caption: Workflow for comparing khellactone isomer bioactivity.
References
- 1. Antiplasmodial and cytotoxic activity of khellactone derivatives from Angelica purpuraefolia Chung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxylation of 3',4'-aromatic side chains improves P-glycoprotein inhibitory and multidrug resistance reversal activities of 7,8-pyranocoumarin against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3'-O, 4'-O-aromatic acyl substituted 7,8-pyranocoumarins: a new class of P-glycoprotein modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anticancer Potential of (+)-cis-Khellactone: A Comparative Analysis
For Immediate Release
A deep dive into the in vivo anticancer efficacy of the natural compound (+)-cis-Khellactone reveals promising therapeutic potential, particularly in breast cancer models. This guide provides a comparative analysis of this compound against established chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel (B517696), supported by experimental data from preclinical studies.
Executive Summary
This compound, a natural pyranocoumarin, has demonstrated significant anticancer effects in in vivo studies. Research highlights its ability to suppress tumor growth in xenograft models of human breast cancer.[1] The primary mechanism of action involves the induction of multiple forms of programmed cell death, including apoptosis, autophagy, and necroptosis, through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.[1][2] This multi-faceted approach to inducing cancer cell death suggests a potential advantage in overcoming resistance to conventional therapies. This guide offers a direct comparison of the in vivo performance of this compound with doxorubicin and paclitaxel, two standard-of-care chemotherapies for breast cancer.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anticancer effects of this compound, doxorubicin, and paclitaxel in MDA-MB-231 human breast cancer xenograft models.
Table 1: Tumor Growth Inhibition
| Compound | Dosage and Administration | Tumor Model | Key Findings on Tumor Growth | Citation |
| This compound | 1 and 3 mg/kg, intravenous | MDA-MB-231 Xenograft | Significant suppression of tumor growth compared to control. | [1] |
| Doxorubicin | 4 mg/kg/wk, intravenous | MDA-MB-231 Xenograft | Moderately inhibited tumor growth as a single agent. | [3] |
| Paclitaxel | 10 mg/kg/day, intraperitoneal | MDA-MB-231 Xenograft | Demonstrated antitumor activity, though pretreatment with dexamethasone (B1670325) decreased its effectiveness. | [4] |
| Paclitaxel | 15 mg/kg, days 1-5 | MDA-MB-231 Xenograft | Strong in vivo antitumor activity. | [5] |
Table 2: In Vivo Toxicity Profile
| Compound | Dosage and Administration | Tumor Model | Observed Toxicity | Citation |
| This compound | 1 and 3 mg/kg, intravenous | MDA-MB-231 Xenograft | No harmful effects observed in normal tissues; minimal toxicity. | [1] |
| Doxorubicin | Not specified in detail | General | Known to have cardiotoxic side effects. | [6] |
| Paclitaxel | Not specified in detail | General | Can cause side effects such as myelosuppression and peripheral neuropathy. | [7] |
Mechanism of Action: A Multi-Pronged Attack
This compound's anticancer activity stems from its ability to induce a state of overwhelming oxidative stress within cancer cells.[1] This is achieved through the increased production of Reactive Oxygen Species (ROS) and a concurrent decrease in mitochondrial membrane potential. This dual assault triggers a cascade of events leading to three distinct types of programmed cell death:
-
Apoptosis (Type I PCD): A clean and controlled form of cell suicide.
-
Autophagy-mediated cell death (Type II PCD): A process of self-digestion.
-
Necrosis/Necroptosis (Type III/IV PCD): A more inflammatory form of cell death.
This multifaceted mechanism is a key differentiator from many conventional chemotherapies and may offer a strategy to combat drug resistance.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
1. MDA-MB-231 Xenograft Model Establishment
-
Cell Line: Human breast adenocarcinoma MDA-MB-231 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Animals: Female athymic nude mice (5-6 weeks old) are used for tumor implantation.[8]
-
Implantation: A suspension of MDA-MB-231 cells (typically 3-5 x 10^6 cells) in a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank or mammary fat pad of each mouse.[9][10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: (Length x Width²) / 2.[11]
2. In Vivo Drug Efficacy Study
-
Treatment Initiation: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups.[8]
-
Drug Administration:
-
Data Collection:
-
Tumor volumes are measured throughout the study.
-
Body weight is monitored as an indicator of systemic toxicity.[12]
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
3. In Vivo Toxicity Assessment
-
Body Weight: A significant drop in body weight (e.g., >15-20%) is often considered a sign of toxicity.[12]
-
Clinical Observations: Animals are monitored for any signs of distress, such as changes in behavior, posture, or grooming habits.
-
Histopathology: At the end of the study, major organs (e.g., liver, kidney, heart, lungs, spleen) can be collected, fixed in formalin, and examined for any pathological changes.
Conclusion
This compound demonstrates a compelling in vivo anticancer profile, effectively inhibiting tumor growth in a preclinical breast cancer model with minimal associated toxicity.[1] Its unique mechanism of inducing multiple programmed cell death pathways through oxidative stress presents a promising avenue for future cancer therapeutic development.[1] Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of cancer models, potentially in combination with existing therapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Mitochondrial ROS activates ERK/autophagy pathway as a protected mechanism against deoxypodophyllotoxin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mitochondrial permeability transition pore and its adaptive responses in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The permeability transition pore complex in cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. KoreaMed Synapse [synapse.koreamed.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (+)-cis-Khellactone
For Researchers, Scientists, and Drug Development Professionals
(+)-cis-Khellactone, a naturally occurring pyranocoumarin, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-HIV and anticancer properties. The stereospecific arrangement of the vicinal diol on the pyran ring is crucial for its bioactivity, making the enantioselective synthesis of the (+)-cis isomer a key focus for synthetic chemists. This guide provides a detailed comparison of the primary synthetic strategies for obtaining this compound, focusing on an enantioselective route and a racemic approach.
Comparative Analysis of Synthetic Routes
The synthesis of this compound and its analogues predominantly proceeds through a key intermediate, a seselin (B192379) derivative, which is then subjected to dihydroxylation to install the cis-diol moiety. The primary distinction between the synthetic routes lies in the method of this dihydroxylation, which dictates the stereochemical outcome of the final product.
| Parameter | Enantioselective Synthesis | Racemic Synthesis |
| Starting Material | 7-Hydroxycoumarin derivative (e.g., 4-methyl-7-hydroxycoumarin) | 7-Hydroxycoumarin derivative (e.g., 4-methyl-7-hydroxycoumarin) |
| Key Intermediate | Seselin derivative (e.g., 4-methylseselin) | Seselin derivative (e.g., 4-methylseselin) |
| Key Reaction | Sharpless Asymmetric Dihydroxylation | Dihydroxylation with a non-chiral oxidizing agent |
| Reagents for Key Step | OsO₄ (catalytic), (DHQD)₂-PYR (chiral ligand), K₃[Fe(CN)₆] (co-oxidant), K₂CO₃, methanesulfonamide (B31651) | Osmium tetroxide (OsO₄), N-methylmorpholine-N-oxide (NMO) |
| Stereoselectivity | High enantiomeric excess (e.g., 74% ee for 4-methyl-(-)-cis-khellactone)[1] | Produces a racemic mixture (equal amounts of (+) and (-) enantiomers) |
| Overall Yield | Approximately 40-50% over two steps[1] | Reported yields for similar racemic syntheses are in the range of 58-63% for the dihydroxylation step. |
| Advantages | - Produces the desired enantiomer directly.- Avoids chiral resolution steps.- High stereochemical control. | - Simpler and less expensive reagents for the dihydroxylation step.- Often higher yielding for the dihydroxylation step itself. |
| Disadvantages | - Requires expensive chiral ligands and reagents.- May require optimization to achieve high enantioselectivity. | - Produces an equimolar mixture of enantiomers, requiring a subsequent resolution step to isolate the desired (+)-isomer, which can be inefficient.- The biological activity of the racemate may differ from the pure enantiomer, and the undesired enantiomer may have off-target effects. |
Experimental Protocols
The following protocols are based on the synthesis of 4-methyl-(-)-cis-khellactone, which possesses the same relative and absolute stereochemistry as this compound.
Step 1: Synthesis of 4-Methylseselin [1]
-
To a solution of 4-methyl-7-hydroxycoumarin (1.76 g, 10 mmol), potassium carbonate (3.45 g, 25 mmol), and potassium iodide (1.66 g, 10 mmol) in 20 mL of dimethylformamide (DMF), excess 3-chloro-3-methyl-1-butyne (B142711) (6 mL) is added.
-
The mixture is heated to 70-80 °C for 3-4 days.
-
After cooling, the solid potassium carbonate is filtered off.
-
The filtrate is poured into ethyl acetate, washed three times with water, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in 20 mL of N,N-diethylaniline and heated to reflux for 15 hours.
-
The reaction mixture is cooled to room temperature, poured into ethyl acetate, and washed with 10% aqueous HCl, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to yield 4-methylseselin.
Step 2: Synthesis of 4-Methyl-(-)-cis-khellactone via Sharpless Asymmetric Dihydroxylation [1]
-
A mixture of potassium ferricyanide (B76249) (1.32 g, 4 mmol), potassium carbonate (0.55 g, 4 mmol), and (DHQD)₂-PYR (16 mg, 0.02 mmol) in a 1:1 mixture of t-butanol and water (10 mL) is cooled to 0 °C.
-
Potassium osmate dihydrate (1.5 mg, 0.004 mmol) and methanesulfonamide (95 mg, 1 mmol) are added, and the mixture is stirred for 5 minutes.
-
4-Methylseselin (242 mg, 1 mmol) is added, and the mixture is stirred at 0 °C for 24 hours.
-
The reaction is quenched by the addition of sodium sulfite (B76179) (1 g).
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by crystallization from petroleum ether/acetone (B3395972) to afford pure 4-methyl-(-)-cis-khellactone (Yield: 70%, 74% ee).[1]
Step 1: Synthesis of 4-Methylseselin
The procedure is identical to Step 1 of the Enantioselective Synthesis.
Step 2: Synthesis of 4-Methyl-(±)-cis-khellactone [1]
-
To a solution of 4-methylseselin (242 mg, 1 mmol) in a mixture of acetone (10 mL) and water (1 mL), N-methylmorpholine-N-oxide (140 mg, 1.2 mmol) and a 4% aqueous solution of osmium tetroxide (0.1 mL) are added.
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium sulfite.
-
The mixture is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give 4-methyl-(±)-cis-khellactone.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the enantioselective and racemic synthetic routes.
Caption: Enantioselective route to this compound.
Caption: Racemic route to (±)-cis-Khellactone.
References
Khellactones: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of khellactone derivatives, focusing on their anticancer and anti-HIV activities. The information is compiled from peer-reviewed scientific literature, with a focus on presenting quantitative data in a clear and accessible format. Detailed experimental protocols for key biological assays are also provided to facilitate reproducibility and further investigation.
Anticancer and Cytotoxic Activity of Khellactone Derivatives
Khellactones, a class of angular pyranocoumarins, have demonstrated promising potential as anticancer agents. SAR studies have revealed that modifications to the khellactone scaffold can significantly impact their cytotoxic activity against various cancer cell lines.
Structure-Activity Relationship Summary
The cytotoxic activity of khellactone derivatives is influenced by several structural features:
-
Stereochemistry: The stereochemistry at the C-3' and C-4' positions of the dihydropyran ring plays a crucial role. Studies have shown that derivatives with a (3'S, 4'S)-cis configuration exhibit notable cytotoxic effects.[1][2][3]
-
Substituents on the Coumarin (B35378) Ring: The presence and position of substituents on the coumarin nucleus can modulate activity. For instance, a methyl group at the C-4 position has been shown to be favorable for cytotoxicity.[2][3]
-
Acyl Groups at C-3' and C-4': The nature of the acyl groups esterified to the hydroxyls at the C-3' and C-4' positions is a key determinant of activity. Aromatic and aliphatic acyl groups have been explored, with specific substitutions significantly enhancing cytotoxicity. For example, di-O-(S)-(-)-camphanoyl esters have shown potent anti-HIV activity, while other acyl groups contribute to cytotoxic potential.[4]
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity (IC50 in µM) of representative khellactone derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives [2][3]
| Compound | R (Substituent at 3',4'-positions) | HEPG-2 (Liver Carcinoma) IC50 (µM) | SGC-7901 (Gastric Carcinoma) IC50 (µM) | LS174T (Colon Carcinoma) IC50 (µM) |
| 3a | Tigloyl | 8.51 ± 0.76 | 29.65 ± 2.11 | 15.23 ± 1.34 |
| 3h | o-Methylbenzoyl | 34.12 ± 2.54 | 41.33 ± 3.18 | 38.76 ± 2.95 |
| 3l | p-Bromobenzoyl | 45.67 ± 3.89 | 22.64 ± 1.98 | 51.22 ± 4.01 |
Table 2: Cytotoxicity of 4-Methoxy and 5-Methyl-(3'S,4'S)-(-)-cis-khellactone Derivatives [1]
| Compound | R (Substituent at 3',4'-positions) | HEPG-2 (Liver Carcinoma) IC50 (µM) | SGC-7901 (Gastric Carcinoma) IC50 (µM) | LS174T (Colon Carcinoma) IC50 (µM) |
| 12e | 4-Chlorobenzoyl (on 4-methoxy scaffold) | 6.1 ± 0.5 | 9.2 ± 0.8 | 7.8 ± 0.6 |
| 13g | 4-Chlorobenzoyl (on 5-methyl scaffold) | 15.4 ± 1.2 | 21.3 ± 1.8 | 18.9 ± 1.5 |
Anti-HIV Activity of Khellactone Derivatives
Certain khellactone derivatives have emerged as potent inhibitors of HIV-1 replication. The SAR for anti-HIV activity is distinct and highly specific.
Structure-Activity Relationship Summary
Key structural features for potent anti-HIV activity include:
-
Stereochemistry: A (3'R, 4'R)-(+)-cis-khellactone skeleton is critical for anti-HIV activity.[4][5]
-
Acyl Groups at C-3' and C-4': The presence of two (S)-(-)-camphanoyl groups at the 3'- and 4'-positions is optimal for high potency.[4][5]
-
Substituents on the Coumarin Ring: Methyl groups at the C-3, C-4, or C-5 positions of the coumarin ring can significantly enhance anti-HIV activity, whereas substitution at the C-6 position is detrimental.[4][5]
Comparative Anti-HIV Activity Data
The following table presents the anti-HIV-1 activity (EC50) and therapeutic index (TI) of key khellactone derivatives in acutely infected H9 lymphocytes.
Table 3: Anti-HIV-1 Activity of (3'R,4'R)-(+)-cis-Khellactone Derivatives [4][5]
| Compound | Coumarin Ring Substitution | EC50 (µM) | Therapeutic Index (TI) |
| DCK (2) | Unsubstituted | 2.56 x 10⁻⁴ | 136,719 |
| 7 | 3-Methyl | <5.25 x 10⁻⁵ | >2.15 x 10⁶ |
| 8 | 4-Methyl | <5.25 x 10⁻⁵ | >2.15 x 10⁶ |
| 9 | 5-Methyl | <5.25 x 10⁻⁵ | >2.15 x 10⁶ |
| 10 | 6-Methyl | 0.89 | >156 |
| AZT | (Reference Drug) | 0.045 | 41,667 |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HEPG-2, SGC-7901, LS174T)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Khellactone derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the khellactone derivatives in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Anti-HIV Replication Assay in H9 Lymphocytes
This assay measures the ability of a compound to inhibit HIV-1 replication in a T-lymphocyte cell line.
Materials:
-
H9 human T-lymphocyte cell line
-
HIV-1 viral stock (e.g., HTLV-IIIB)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Khellactone derivatives dissolved in DMSO
-
96-well microtiter plates
-
Method to quantify viral replication (e.g., p24 antigen ELISA or reverse transcriptase activity assay)
Procedure:
-
Cell Preparation: Culture H9 cells and adjust the cell density to 1 x 10^5 cells/mL in complete medium.
-
Compound Addition: Add serial dilutions of the khellactone derivatives to the wells of a 96-well plate.
-
Viral Infection: Add a predetermined amount of HIV-1 viral stock to the wells containing the cells and test compounds.
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified 5% CO2 atmosphere.
-
Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen or reverse transcriptase activity in the supernatant using a commercially available kit.
-
Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50) by plotting the percentage of inhibition against the compound concentration. A cytotoxicity assay (e.g., MTT assay) should be run in parallel on uninfected H9 cells to determine the 50% cytotoxic concentration (CC50) and calculate the therapeutic index (TI = CC50/EC50).
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Intrinsic apoptosis pathway induced by khellactones.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Logical relationships in khellactone SAR.
References
A Comparative Analysis of the Anti-Inflammatory Efficacy of (+)-cis-Khellactone and Standard Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory efficacy of the novel natural compound, (+)-cis-Khellactone, against established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac (B195802), and the COX-2 selective inhibitor, Celecoxib. This analysis is based on available preclinical data and aims to provide an objective overview to inform further research and development.
Executive Summary
This compound, a natural coumarin, demonstrates a distinct anti-inflammatory mechanism by primarily targeting soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory lipid mediators. This contrasts with traditional NSAIDs and Celecoxib, which exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Preclinical data suggests that this compound and related compounds effectively reduce the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines. While direct comparative studies are limited, the available data points towards this compound as a promising candidate for a new class of anti-inflammatory agents with a potentially different efficacy and side-effect profile compared to current standards of care.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory actions of this compound and the comparator NSAIDs are rooted in two distinct signaling pathways: the soluble epoxide hydrolase (sEH) pathway and the cyclooxygenase (COX) pathway.
This compound: Targeting Soluble Epoxide Hydrolase (sEH)
This compound exerts its anti-inflammatory effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme.[1][2] sEH is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory properties. By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn suppress inflammatory responses.
Furthermore, studies on cis-khellactone and its derivatives have shown that they downregulate the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Ibuprofen, Diclofenac, and Celecoxib: Targeting Cyclooxygenase (COX)
Ibuprofen and Diclofenac are non-selective COX inhibitors, meaning they block both COX-1 and COX-2 enzymes.[3][4][5][6][7] Celecoxib, on the other hand, is a selective COX-2 inhibitor.[8][9][10][11] The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is involved in protective functions such as maintaining the integrity of the stomach lining.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary contributor to the production of pro-inflammatory prostaglandins.
By inhibiting COX-2, these drugs reduce the production of prostaglandins, thereby alleviating inflammation and pain. The non-selective nature of Ibuprofen and Diclofenac, which also inhibit COX-1, is associated with a higher risk of gastrointestinal side effects compared to the selective COX-2 inhibitor, Celecoxib.[8][9]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and the comparator drugs in the lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model, a standard assay for assessing anti-inflammatory activity.
Table 1: Inhibition of Key Enzymes
| Compound | Target Enzyme | IC50 |
| This compound | Soluble Epoxide Hydrolase (sEH) | 3.1 µM[1][2] |
| Diclofenac | Cyclooxygenase-2 (COX-2) | ~4x more selective for COX-2 than COX-1 |
| Ibuprofen | Cyclooxygenase-1 (COX-1) & -2 (COX-2) | Non-selective |
| Celecoxib | Cyclooxygenase-2 (COX-2) | ~10-20x more selective for COX-2 than COX-1[11] |
Table 2: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells
| Compound | Mediator | IC50 / % Inhibition @ Concentration |
| Disenecionyl cis-khellactone * | NO | ~45% inhibition @ 100 µM |
| PGE2 | ~50% inhibition @ 100 µM | |
| TNF-α | 71.1% reduction @ 100 µM | |
| IL-1β | 57.6% reduction @ 100 µM | |
| IL-6 | ~65% reduction @ 100 µM | |
| Diclofenac | NO | 47.12 µg/mL (~159 µM) |
| Ibuprofen | NO | Significant reduction at 200 µM and 400 µM |
| Celecoxib | PGE2 | Significant inhibition at 10 µM |
*Data for Disenecionyl cis-khellactone, a closely related khellactone derivative.
Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.
Experimental Protocols
In Vitro: LPS-Induced Inflammation in RAW264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory properties of test compounds.
Methodology:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well or 24-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Ibuprofen, etc.) or vehicle control for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
PGE2 and Cytokine Measurement (ELISA): The levels of PGE2, TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used model to evaluate the in vivo anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping and Administration: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., Indomethacin (B1671933) or Diclofenac), and test groups receiving different doses of the compound under investigation. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group, providing a measure of the anti-inflammatory activity of the test compound.
Conclusion and Future Directions
The available data indicates that this compound and its derivatives are promising anti-inflammatory agents with a mechanism of action distinct from that of traditional NSAIDs. The inhibition of soluble epoxide hydrolase presents a novel therapeutic strategy for inflammatory diseases. While direct comparisons with established drugs like Ibuprofen, Diclofenac, and Celecoxib are still needed, the potent inhibition of sEH and the downstream suppression of multiple inflammatory mediators suggest that khellactones warrant further investigation.
Future research should focus on:
-
Direct, head-to-head comparative studies of this compound and standard NSAIDs in both in vitro and in vivo models of inflammation.
-
Dose-response studies to determine the IC50 values of this compound for the inhibition of various inflammatory mediators.
-
In-depth mechanistic studies to fully elucidate the signaling pathways modulated by this compound.
-
Pharmacokinetic and toxicological profiling to assess the drug-like properties and safety of this compound.
Such studies will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory drug.
References
- 1. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages [mdpi.com]
- 5. Kyungheechunggan-tang suppresses inflammatory cytokines and fibrotic genes in LPS-induced RAW 264.7 cells and LX-2 cells [jkom.org]
- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models [mdpi.com]
- 9. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of (+)-cis-Khellactone Activity in Different Cell Models: A Comparative Guide
This guide provides a comprehensive comparison of the biological activities of cis-Khellactone and its derivatives across various cell models, with a focus on its anti-inflammatory and anti-cancer properties. The information is intended for researchers, scientists, and drug development professionals.
Note on Stereochemistry: The majority of published research has been conducted on (-)-cis-Khellactone or does not specify the enantiomer. This guide summarizes the available data, assuming the general activity of the cis-khellactone scaffold is of primary interest. Direct experimental data for (+)-cis-Khellactone is limited in the current literature.
Anti-inflammatory Activity
(-)-cis-Khellactone has demonstrated notable anti-inflammatory effects, primarily evaluated in the RAW264.7 murine macrophage cell line. Its activity is compared with the well-established anti-inflammatory drug, dexamethasone.
Table 1: Anti-inflammatory Activity of (-)-cis-Khellactone in RAW264.7 Cells
| Parameter | (-)-cis-Khellactone | Dexamethasone (Positive Control) | Cell Model | Assay | Source(s) |
| sEH Inhibition (IC50) | 3.1 ± 2.5 µM | Not Applicable | Enzyme Assay | sEH Inhibitor Screening | [1] |
| NO Production Inhibition | Reduction at 50 & 100 µM | IC50 = 34.60 µg/mL | LPS-stimulated RAW264.7 | Griess Assay | [1][2] |
| iNOS Expression | Downregulation at 50 & 100 µM | Downregulation | LPS-stimulated RAW264.7 | Western Blot/RT-PCR | [1] |
| IL-1β Production | Reduction at 50 & 100 µM | Inhibition | LPS-stimulated RAW264.7 | ELISA | [1] |
| IL-4 Production | Reduction at 50 & 100 µM | Not Reported | LPS-stimulated RAW264.7 | ELISA | [1] |
| TNF-α Production | Reduction (disenecionyl cis-khellactone) | Inhibition | LPS-stimulated RAW264.7 | ELISA | [3] |
| IL-6 Production | Reduction (disenecionyl cis-khellactone) | Inhibition | LPS-stimulated RAW264.7 | ELISA | [3] |
Signaling Pathway: Anti-inflammatory Action
(-)-cis-Khellactone and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. Upon stimulation by lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators. cis-Khellactone has been shown to inhibit the phosphorylation of p38 and JNK, components of the MAPK pathway, and suppress the activation of NF-κB.
Caption: Anti-inflammatory signaling pathway of (-)-cis-Khellactone.
Anti-cancer Activity
cis-Khellactone has demonstrated cytotoxic effects against a range of cancer cell lines. Its mechanism of action primarily involves the induction of programmed cell death, including apoptosis, autophagy, and necroptosis. The cytotoxic activity is compared with the widely used chemotherapeutic agent, doxorubicin (B1662922).
Table 2: Cytotoxic Activity (IC50) of cis-Khellactone and its Derivatives against Cancer Cell Lines
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | HEPG-2 (Liver) | SGC-7901 (Gastric) | LS174T (Colon) | Doxorubicin (Positive Control) | Source(s) |
| cis-Khellactone | Growth suppression at <5 µg/ml | Growth suppression at <5 µg/ml | - | - | - | IC50: 1.1-8.3 µM | [4][5][6][7] |
| 4-methyl-(3’S,4’S)-cis-khellactone derivative 3a | 29.65 µM | - | 8.51 µM | 15.73 µM | > 50 µM | - | [8] |
| 4-methoxy-(3’S,4’S)-(-)-cis-khellactone derivative 12e | - | - | 6.1 µM | 9.2 µM | 7.5 µM | - | [9] |
Note: IC50 values for doxorubicin can vary significantly depending on the experimental conditions.
Signaling Pathway: Pro-apoptotic Action
cis-Khellactone induces apoptosis through the intrinsic, or mitochondrial, pathway. This involves an increase in reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential. These events trigger the translocation of pro-apoptotic proteins like Bax to the mitochondria, which in turn facilitates the release of cytochrome c. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: Pro-apoptotic signaling pathway of cis-Khellactone.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the activity of cis-Khellactone.
Workflow for In Vitro Activity Assessment
Caption: General experimental workflow for in vitro studies.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
-
Protocol Overview:
-
Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of cis-Khellactone for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[6][10][11][12]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess reagent detects the presence of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Protocol Overview:
-
Seed RAW264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with cis-Khellactone for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Protocol Overview (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution to develop color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm. The cytokine concentration is determined from a standard curve.[13][14][15][16]
-
Protein Expression and Phosphorylation Analysis (Western Blot)
-
Principle: Western blotting is used to detect specific proteins in a sample of cell lysate. It can be used to measure the total amount of a protein or the amount of its phosphorylated (activated) form.
-
Protocol Overview:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a specific primary antibody (e.g., anti-phospho-p38, anti-p65) overnight at 4°C. Antibody dilutions are optimized as per the manufacturer's instructions (typically 1:1000).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate. The bands are visualized using an imaging system.[10][17][18]
-
References
- 1. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijpsonline.com [ijpsonline.com]
- 6. jrmds.in [jrmds.in]
- 7. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 8. mpbio.com [mpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Discrimination Of The Effects Of Doxorubicin On Two Different Breast Cancer Cell Lines On Account Of Multidrug Resistance And Apoptosis [openaccess.hacettepe.edu.tr]
- 13. elkbiotech.com [elkbiotech.com]
- 14. stemcell.com [stemcell.com]
- 15. raybiotech.com [raybiotech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
Unveiling the Journey of Pyranocoumarins in the Body: A Pharmacokinetic Comparison in Animal Models
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the pharmacokinetics of several pyranocoumarins, a class of compounds with diverse biological activities, in various animal models. The data presented is compiled from multiple preclinical studies to offer a centralized resource for easy comparison.
This guide summarizes key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and provides a visual representation of a typical experimental workflow. The objective is to facilitate a deeper understanding of how these promising natural products are absorbed, distributed, metabolized, and eliminated in preclinical settings.
Comparative Pharmacokinetic Parameters of Pyranocoumarins
The following table summarizes the key pharmacokinetic parameters of various pyranocoumarins following oral (p.o.) or intravenous (i.v.) administration in different animal models. These parameters are crucial for predicting a compound's behavior and potential efficacy in vivo.
| Compound | Animal Model | Dosage and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) |
| Praeruptorin A | Rat (Normal) | Not Specified (Oral Extract) | ~150 | ~1.5 | ~600 | ~3.0 | Not Reported |
| Rat (Acute Lung Injury) | Not Specified (Oral Extract) | ~180 | ~1.0 | ~700 | ~2.5 | Not Reported | |
| Rat (Liver Cirrhosis) | 5 mg/kg (i.v.) | - | - | Significantly Increased vs. Control | Significantly Longer vs. Control | - | |
| Praeruptorin B | Rat (Normal) | Not Specified (Oral Extract) | ~40 | ~1.5 | ~150 | ~3.5 | Not Reported |
| Rat (Acute Lung Injury) | Not Specified (Oral Extract) | ~50 | ~1.0 | ~200 | ~3.0 | Not Reported | |
| Praeruptorin D | Rat | 200 mg/kg (Oral) | Not Detected | - | - | - | Poor |
| Rat | Not Specified (i.v.) | - | - | - | - | - | |
| Praeruptorin E | Rat (Normal) | Not Specified (Oral Extract) | ~25 | ~1.5 | ~100 | ~4.0 | Not Reported |
| Rat (Acute Lung Injury) | Not Specified (Oral Extract) | ~30 | ~1.0 | ~120 | ~3.5 | Not Reported | |
| Decursin (B1670152) | Rat | 50 mg/kg (Oral) | 43.7 | 0.44 | Not Reported | 3.03 | Not Reported |
| Rat | Not Specified (Oral) | - | - | - | - | Extensive First-Pass Metabolism | |
| Decursinol (B1670153) Angelate | Rat | Equal molar amount to Decursinol (Oral) | - | ~0.5 (for parent) | 27,033 (for metabolite decursinol) | - | - |
| Decursinol | Rat | Equal molar amount to Decursin/Decursinol Angelate (Oral) | - | ~0.7 | 65,012 | - | 2-3 fold higher than from pro-drugs |
Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life.
Insights from Pharmacokinetic Studies
The compiled data reveals several key characteristics of pyranocoumarin (B1669404) pharmacokinetics. For instance, in a study comparing normal and acute lung injury (ALI) rat models, the systemic exposure to praeruptorins A, B, and E was slightly higher in the ALI group, suggesting that pathological conditions can influence the pharmacokinetic behavior of these compounds[1]. Conversely, the metabolite khellactone showed a significant decrease in its area under the concentration-time curve in ALI rats[1].
Studies on decursin and decursinol angelate highlight the significant role of metabolism. Both compounds are rapidly converted to their active metabolite, decursinol, after oral administration in rats[2][3]. In fact, when decursin is administered orally, only decursinol is detected in the plasma, indicating extensive first-pass metabolism in the liver[3]. The bioavailability of decursinol is significantly higher when administered directly compared to when it is delivered as its prodrugs, decursin or decursinol angelate[2].
Furthermore, the health of the liver, a primary site of drug metabolism, can drastically alter the pharmacokinetics of pyranocoumarins. In rats with induced liver cirrhosis, the clearance of dl-praeruptorin A was significantly reduced, leading to a greater area under the plasma concentration-time curve and a longer half-life compared to healthy rats[4][5]. This was attributed to decreased hepatic blood flow and reduced expression of metabolizing enzymes CYP3A1 and 3A2[4][5].
Praeruptorin D, another pyranocoumarin, appears to have poor oral absorption in rats, as it was undetectable in plasma even at a high oral dose of 200 mg/kg[6].
Generalized Experimental Protocol for Pyranocoumarin Pharmacokinetic Studies
The following outlines a typical experimental methodology employed in the pharmacokinetic assessment of pyranocoumarins in animal models, synthesized from the reviewed literature.
1. Animal Models and Housing:
-
Species: Sprague-Dawley or Wistar rats are commonly used.
-
Health Status: Both healthy animals and disease models (e.g., lipopolysaccharide-induced acute lung injury, dimethylnitrosamine-induced liver cirrhosis) are utilized to assess the impact of pathological conditions.
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are often fasted overnight before drug administration, with free access to water.
2. Drug Administration:
-
Formulation: Pyranocoumarins are often dissolved or suspended in a suitable vehicle, such as a mixture of ethanol, PEG400, and Tween 80, or carboxymethyl cellulose[2]. For studies involving extracts, the crude extract is administered.
-
Routes of Administration: The most common routes are oral gavage (p.o.) for absorption and bioavailability studies, and intravenous (i.v.) injection (e.g., via the tail vein) to determine clearance and volume of distribution.
3. Sample Collection:
-
Biological Matrix: Blood is the primary matrix collected.
-
Sampling Time Points: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: Blood is typically collected in heparinized tubes and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying pyranocoumarins and their metabolites in plasma[1][2].
-
Sample Preparation: Plasma samples are prepared for analysis using techniques like protein precipitation (e.g., with acetonitrile (B52724) or methanol) or liquid-liquid extraction to remove interfering substances.
-
Chromatography: Separation is achieved using a C18 reversed-phase column with a gradient mobile phase, typically consisting of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a mass spectrometer, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
5. Pharmacokinetic Analysis:
-
Software: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin or similar pharmacokinetic modeling programs.
-
Parameters Calculated: Key parameters including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a typical pharmacokinetic study of pyranocoumarins in an animal model.
Caption: Generalized workflow for a pyranocoumarin pharmacokinetic study in animal models.
References
- 1. Comparative pharmacokinetic study of pyranocoumarins and khellactone in normal and acute lung injury rats after oral administration of Peucedanum praeruptorum Dunn extracts using a rapid and sensitive liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single oral dose pharmacokinetics of decursin, decursinol angelate, and decursinol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-pass metabolism of decursin, a bioactive compound of Angelica gigas, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Khellactone Inhibitors: A Comparative Molecular Docking Analysis Against Soluble Epoxide Hydrolase
For Immediate Release
A detailed in silico comparison reveals the promising inhibitory potential of khellactone derivatives against soluble epoxide hydrolase (sEH), a key therapeutic target for inflammatory diseases. This guide provides a comparative analysis of the molecular docking performance of cis-khellactone alongside other known sEH inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Khellactones, a class of natural coumarins, have garnered significant interest for their diverse biological activities, including anti-inflammatory and anti-HIV properties. A key mechanism underlying their anti-inflammatory effects is the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory and vasodilatory effects. By inhibiting sEH, khellactone derivatives can increase the endogenous levels of EETs, thereby mitigating inflammation.
This guide focuses on the molecular docking of khellactone inhibitors with sEH, providing a comparative view of their binding affinities and interaction patterns.
Comparative Analysis of sEH Inhibitors
The following table summarizes the molecular docking scores and experimentally determined inhibitory concentrations (IC50) and inhibition constants (Ki) for cis-khellactone and other known sEH inhibitors. This data allows for a direct comparison of their potential efficacy.
| Compound | Type | Target Protein | Docking Score (kcal/mol) | IC50 (µM) | Ki (µM) | Key Interacting Residues |
| (-)-cis-Khellactone | Khellactone Derivative | Human Soluble Epoxide Hydrolase (sEH) | -7.01 | 3.1 ± 2.5 | 3.5 | Gln384, Tyr383 (Hydrogen Bonds), Trp336 (π–π Interaction) |
| AUDA | Urea-based Inhibitor | Human Soluble Epoxide Hydrolase (sEH) | Not specified in source | 0.0212 ± 0.3 | N/A | Not specified in source |
| t-TUCB | Urea-based Inhibitor | Human Soluble Epoxide Hydrolase (sEH) | -18.59 (Candidate 1 derived from t-TUCB had a score of -18.6) | N/A | N/A | ASP335, TYR383, TYR466 (Hydrogen Bonds) and hydrophobic interactions |
| Glycycoumarin | Coumarin Derivative | Human Soluble Epoxide Hydrolase (sEH) | -10.38 | 1.9 ± 0.2 | 2.0 | Not specified in source |
N/A: Not available in the cited sources.
Experimental Protocols
The methodologies employed in the cited studies for molecular docking and in vitro validation are crucial for the interpretation and replication of the presented data.
Molecular Docking of (-)-cis-Khellactone with sEH[1]
-
Protein and Ligand Preparation: The three-dimensional crystal structure of human soluble epoxide hydrolase (sEH) was obtained from the Protein Data Bank. The structure of (-)-cis-khellactone was prepared for docking by adding Gasteiger charges and defining rotatable bonds using AutoDockTools.
-
Docking Software and Algorithm: Molecular docking was performed using the AutoDock 4.2 software package. The Lamarckian genetic algorithm was employed to explore the conformational space of the ligand within the defined active site of the protein.
-
Grid Box Definition: A grid box was centered on the active site of sEH to define the search space for the docking calculations.
-
Analysis of Interactions: The resulting docking poses were analyzed to identify the most favorable binding mode based on the docking score. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and examined.
In Vitro sEH Inhibition Assay[1]
-
Enzyme and Substrate: Recombinant human sEH was used for the enzymatic assay. A fluorogenic substrate was used to measure the enzyme activity.
-
Inhibition Assay: The inhibitory activity of cis-khellactone was determined by measuring the rate of substrate hydrolysis by sEH in the presence of varying concentrations of the inhibitor. The fluorescence of the product was measured to quantify the reaction rate.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves. The inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, etc.) were determined using Lineweaver-Burk and Dixon plots.
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the molecular docking process and the binding of khellactone inhibitors to their target.
Safety Operating Guide
Proper Disposal of (+)-cis-Khellactone: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling (+)-cis-Khellactone must adhere to strict disposal protocols due to its potential health hazards. This guide provides essential, step-by-step safety and logistical information for the proper management and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Based on available safety data, this compound is classified as a hazardous substance with acute oral toxicity and potential for genetic defects.[1] Therefore, all waste materials, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous chemical waste.
Summary of Key Hazards
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | [1] |
| Germ Cell Mutagenicity (Category 1B) | May cause genetic defects. | [1] |
Procedural Workflow for Disposal
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process begins with the segregation of waste at the point of generation and concludes with its collection by a licensed hazardous waste disposal service.
Caption: Workflow for the proper disposal of this compound waste.
Detailed Experimental Protocols
Step 1: Waste Segregation
Proper segregation is the first and most critical step in managing chemical waste.
-
Identify Waste Streams: Differentiate between the following waste types contaminated with this compound:
-
Solid Waste: Unused or expired pure compound, contaminated gloves, bench paper, and other disposable lab supplies.
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Contaminated needles, glass slides, or other sharp objects.
-
-
Use Designated Containers:
-
Collect solid and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[2][3] These containers should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[2]
-
Sharps waste must be placed in puncture-resistant sharps containers.[3]
-
Never mix incompatible chemicals. While this compound is a lactone, avoid mixing its waste with strong acids, bases, or oxidizing agents unless the compatibility is confirmed.
-
Step 2: Hazardous Waste Container Labeling
Accurate labeling is a legal requirement and essential for the safety of all personnel.
-
Attach a Hazardous Waste Label: As soon as waste is first added to the container, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[4]
-
Complete the Label: The label must include the following information:
-
The words "Hazardous Waste."[4]
-
The full chemical name: "this compound." Avoid abbreviations.
-
The specific hazards associated with the waste (e.g., "Toxic," "Mutagenic").[4]
-
The accumulation start date (the date the first drop of waste was added).
-
The location where the waste was generated (building and room number).[4]
-
Step 3: Waste Storage
Store hazardous waste safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][6]
-
Container Management:
Step 4: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through a licensed and approved waste disposal service.
-
Contact EHS: Follow your institution's procedures to schedule a waste pickup with the Environmental Health & Safety department.[7]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[7][8]
-
Do Not Dispose in Regular Trash: All materials contaminated with this compound are considered hazardous and must not be placed in the regular trash.[1]
Step 5: Decontamination of Reusable Labware
Thoroughly decontaminate any reusable labware, such as glassware or spatulas, that has come into contact with this compound.
-
Pre-cleaning: Physically remove as much of the chemical residue as possible.
-
Solvent Rinse: Rinse the labware with a suitable solvent that can dissolve this compound. Common organic solvents like acetone (B3395972) or ethanol (B145695) are often effective, but consult the Safety Data Sheet or other chemical resources for optimal solvent choice. The solvent rinsate must be collected and disposed of as hazardous liquid waste.[9]
-
Wash, Rinse, and Dry: After the initial solvent rinse, wash the labware with soap and water, followed by a final rinse with deionized water, and allow it to dry.
Step 6: Disposal of Empty Containers
Empty containers that once held this compound must also be handled as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To render a container "empty" by regulatory standards, it must be triple-rinsed.[9][10]
-
Container Defacing: Once triple-rinsed and air-dried in a well-ventilated area (such as a fume hood), the original label must be completely defaced or removed.[4][9]
-
Final Disposal: Mark the container as "EMPTY" and dispose of it according to your institution's guidelines for decontaminated containers, which may include disposal in a broken glass receptacle (for glass) or regular trash (for plastic).[9]
Logical Relationship of Disposal Steps
The following diagram illustrates the decision-making process for handling materials contaminated with this compound.
Caption: Decision tree for handling this compound contaminated items.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and Environmental Health & Safety department for guidance.
References
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Empty Container Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 11. ehs.washington.edu [ehs.washington.edu]
Essential Safety and Operational Guide for Handling (+)-cis-Khellactone
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with (+)-cis-Khellactone. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Chemical Identifier:
-
Substance Name: this compound
-
CAS Number: 15645-11-1
Hazard Summary: According to the Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed and is suspected of causing genetic defects. It is imperative that all safety precautions are understood and followed before handling this substance.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | To prevent skin contact. Gloves should be inspected prior to use and replaced if any signs of degradation are present. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities. | To protect eyes and face from splashes or airborne particles. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Full-body protective clothing may be necessary for larger quantities or in case of potential for significant exposure. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | To prevent inhalation of dust or aerosols. The necessity of respiratory protection should be determined by a workplace risk assessment. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use.
-
Preparation and Pre-Handling:
-
Obtain and thoroughly read the Safety Data Sheet (SDS) before use.
-
Ensure all necessary PPE is available and in good condition.
-
Work in a designated area, preferably a chemical fume hood, to control exposure.
-
Have an emergency plan in place, including the location of safety showers, eyewash stations, and spill kits.
-
-
Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Avoid direct contact with the substance.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Avoid the formation of dust and aerosols.
-
-
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Store locked up and away from incompatible materials.
-
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
